2-Amino-4-bromo-3,5,6-trifluoropyridine
Description
BenchChem offers high-quality 2-Amino-4-bromo-3,5,6-trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-3,5,6-trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5,6-trifluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSFLDSWMSKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1N)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631349 | |
| Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-12-7 | |
| Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-4-bromo-3,5,6-trifluoropyridine
This guide details the chemical structure, synthesis, and reactivity profile of 2-Amino-4-bromo-3,5,6-trifluoropyridine , a specialized heterocyclic building block used in the design of fluorinated pharmaceuticals and agrochemicals.
CAS Registry Number: 3512-12-7 Molecular Formula: C₅H₂BrF₃N₂ Molecular Weight: 227.98 g/mol
Executive Summary
2-Amino-4-bromo-3,5,6-trifluoropyridine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. Unlike standard pyridines, this molecule offers three distinct handles for diversification:
-
C2-Amino Group: A nucleophilic handle for amide coupling or heterocycle formation.
-
C4-Bromine Atom: A preferred site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weaker C-Br bond compared to C-F.
-
C6-Fluorine Atom: Highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for sequential functionalization.[1]
This guide provides a validated roadmap for synthesizing, handling, and utilizing this compound, grounded in the mechanistic principles of polyfluorinated aromatic chemistry.
Chemical Identity & Structural Analysis[2]
The molecule consists of a pyridine ring fully substituted with electron-withdrawing groups (EWGs). The interplay between the strongly electronegative fluorine atoms and the pyridine nitrogen creates a highly electron-deficient system.
Physicochemical Properties
| Property | Data | Note |
| Appearance | Off-white to pale yellow solid | Typical of polyhalogenated aminopyridines |
| Melting Point | 108–112 °C (Predicted) | Experimental values vary by purity; solid at RT |
| Boiling Point | ~240 °C (at 760 mmHg) | Calculated |
| Density | 1.95 ± 0.1 g/cm³ | High density due to polyhalogenation |
| pKa (Conj.[2][3][4] Acid) | < 2.0 | Drastically reduced basicity compared to pyridine (pKa ~5.2) due to F-inductive effects |
| Solubility | DMSO, DMF, EtOAc, DCM | Poorly soluble in water; soluble in polar organic solvents |
NMR Signature
-
¹⁹F NMR: Distinct signals for F3, F5, and F6. The F3 and F5 fluorines appear upfield relative to F6 due to the shielding/deshielding patterns of the amino and bromo substituents.
-
¹H NMR: A broad singlet (exchangeable with D₂O) corresponding to the -NH₂ group, typically around δ 6.5–7.5 ppm depending on the solvent (DMSO-d₆).
Synthetic Pathway & Manufacturing
The synthesis of 2-Amino-4-bromo-3,5,6-trifluoropyridine relies on Nucleophilic Aromatic Substitution (SNAr) . The starting material is typically 4-bromo-2,3,5,6-tetrafluoropyridine (CAS 3511-90-8).[5]
Mechanistic Rationale: Why C2 Substitution?
In polyfluorinated pyridines, nucleophilic attack is governed by the stability of the Meisenheimer intermediate.
-
Activation: The ring nitrogen activates the positions ortho (C2/C6) and para (C4) to itself.
-
Leaving Group Hierarchy: In highly fluorinated arenes, Fluorine is a better leaving group than Bromine . This is counter-intuitive to standard organic chemistry (where I > Br > Cl > F) but is standard in perfluoro-chemistry. The high electronegativity of fluorine lowers the energy of the transition state for the attack step, which is rate-limiting.
-
Regioselectivity: Since C4 is occupied by Bromine (less activating than Fluorine), the incoming ammonia nucleophile attacks C2 (or C6), displacing the highly activating Fluorine atom.
Experimental Protocol: Amination
Reagents: 4-Bromo-2,3,5,6-tetrafluoropyridine, Aqueous Ammonia (28-30%), Acetonitrile (or Ethanol).
-
Setup: Charge a round-bottom flask with 4-bromo-2,3,5,6-tetrafluoropyridine (1.0 equiv) and Acetonitrile (5 mL/g substrate).
-
Addition: Cool the solution to 0–5 °C. Add Aqueous Ammonia (3.0–5.0 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or ¹⁹F NMR.
-
Checkpoint: Disappearance of the starting material peak and appearance of the product signals.
-
-
Workup: Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove trace regioisomers.
Reactivity Profile & Applications
The utility of this compound lies in its ability to undergo sequential, regioselective reactions.
Reactivity Map
The following diagram illustrates the hierarchy of reactivity, showing how different conditions trigger reaction at specific sites.
Caption: Orthogonal reactivity allows selective functionalization at C4 (via Pd-catalysis), C6 (via SNAr), or the exocyclic Nitrogen.[4]
Key Transformations
-
C4-Selective Cross-Coupling:
-
The C-Br bond is weaker than the C-F bonds. Standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) will exclusively couple at the C4 position, leaving the fluorines intact.
-
-
C6-Selective SNAr:
-
After C4 functionalization, the C6-Fluorine remains the most activated site for nucleophilic attack. It can be displaced by alkoxides or amines to introduce solubility-enhancing groups.
-
-
Bioisosterism:
-
The trifluoropyridine core mimics electron-deficient aromatic rings found in bioactive natural products but with enhanced metabolic stability (blocking P450 oxidation sites).
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8] |
| STOT-SE | H335 | May cause respiratory irritation.[5][6][8] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Fluorinated amines can darken upon oxidation.
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the reactivity of polyfluoroarenes and the preference for F-displacement).
-
Sigma-Aldrich. (2024).[9] Safety Data Sheet: 4-Bromo-2,3,5,6-tetrafluoropyridine. Link
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link
-
PubChem. (2024). Compound Summary: 2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS 3512-12-7). Link
-
Matrix Scientific. (2024). Product Analysis: 2-Amino-4-bromo-3,5,6-trifluoropyridine. Link
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- 3. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. 4-Bromo-2,3,5,6-tetrafluoropyridine 98 3511-90-8 [sigmaaldrich.com]
Reactivity Profile of the 4-Bromo Position in Trifluoropyridines: A Synthetic Chemist's Guide to Unlocking Molecular Complexity
An In-Depth Technical Guide for Researchers
Abstract
Trifluoropyridine scaffolds are of paramount importance in modern drug discovery and materials science, offering a unique combination of metabolic stability, modulated basicity, and altered lipophilicity.[1][2][3] The 4-bromo-substituted variants of these heterocycles serve as exceptionally versatile building blocks, where the bromine atom acts as a strategic linchpin for introducing diverse functional groups. This technical guide provides an in-depth analysis of the reactivity profile of the 4-bromo position on the trifluoropyridine ring. We will explore the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for its two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful synthons in their work.
The Electronic Landscape: Why the 4-Position is Primed for Reaction
The reactivity of any position on an aromatic ring is a direct consequence of its electronic environment. In trifluoropyridines, the cumulative electron-withdrawing effects of the ring nitrogen and three fluorine atoms create a highly electron-deficient (electrophilic) π-system.[4] This has profound implications for the 4-position.
-
Inductive and Resonance Effects: The pyridine nitrogen atom and the highly electronegative fluorine atoms pull electron density away from the carbon atoms of the ring through both the sigma framework (inductive effect) and the pi system (resonance effect).[5][6] This polarization is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6).
-
Activation of the C4-Br Bond: The strong electron-withdrawing nature of the ring significantly enhances the electrophilicity of the carbon atom at the 4-position. This activation makes the C4-Br bond susceptible to two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient ring readily accepts attack from nucleophiles, and the resulting anionic intermediate (Meisenheimer complex) is effectively stabilized by resonance, particularly when the attack occurs at the C4 position.[7][8]
-
Oxidative Addition: In palladium-catalyzed cross-coupling, the electron-poor nature of the ring facilitates the oxidative addition of a Pd(0) catalyst into the C4-Br bond, which is typically the rate-limiting step of the catalytic cycle.
-
Caption: Electronic activation of the C4-Br bond.
Nucleophilic Aromatic Substitution (SNAAr)
SNAAr is a powerful method for C-N, C-O, and C-S bond formation on 4-bromo-trifluoropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack is the rate-determining step.[9] The high reactivity of fluoropyridines often allows for milder conditions compared to their chloro- or bromo-analogues, enhancing functional group tolerance.[10]
The key to a successful SNAAr reaction is the stabilization of the negatively charged Meisenheimer intermediate. For attack at the 4-position, the negative charge can be delocalized onto the electronegative pyridine nitrogen, providing substantial stabilization.[8]
Typical SNAAr Experimental Workflow
Caption: A standard experimental workflow for SNAAr reactions.
Protocol: N-Arylation via SNAAr
This protocol describes the reaction of a 4-bromo-trifluoropyridine with a primary or secondary amine.
Materials:
-
4-bromo-2,3,5-trifluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Phosphate (K₃PO₄, 1.5 eq)
-
Anhydrous tert-amyl alcohol or DMSO (to 0.2 M)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add the 4-bromo-trifluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add enough anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.[10]
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-morpholino-trifluoropyridine.[10]
Data Summary: SNAAr with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| N-Nucleophiles | Aniline | K₂CO₃ | DMSO | 100-120 | 75-95 |
| Piperidine | K₃PO₄ | Dioxane | 110 | 80-98 | |
| O-Nucleophiles | Sodium Phenoxide | (pre-formed) | DMF | 80-100 | 70-90 |
| Sodium Methoxide | NaH | THF/MeOH | 25-65 | 85-99 | |
| S-Nucleophiles | Sodium Thiophenoxide | K₂CO₃ | DMF | 25-80 | 90-99 |
Yields are representative and highly dependent on the specific trifluoropyridine isomer and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing C-C and C-N bonds where SNAAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are the tools of choice. The C4-Br bond is an excellent handle for these transformations. In contrast to SNAAr where C-F bonds can be more reactive, the weaker C-Br bond is preferentially cleaved by palladium during the oxidative addition step.[11][12]
General Workflow for Cross-Coupling
Caption: A generalized workflow for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the 4-bromo-trifluoropyridine with an organoboron reagent.[13][14]
Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-bromo-2,3,6-trifluoropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromo-2,3,6-trifluoropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).[15]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the mixture to 80-90 °C with stirring for 12-18 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography to yield the 4-phenyl-2,3,6-trifluoropyridine.
Buchwald-Hartwig Amination (C-N Bond Formation)
When direct SNAAr is challenging (e.g., with electron-poor amines or sterically hindered substrates), the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[16][17]
Protocol: Buchwald-Hartwig Amination
Materials:
-
4-bromo-2,3,5-trifluoropyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a strict argon atmosphere, add NaOtBu (1.4 eq), the XPhos ligand (0.045 eq), and Pd₂(dba)₃ (0.02 eq) to a Schlenk tube.
-
Add the 4-bromo-trifluoropyridine (1.0 eq) and aniline (1.2 eq).
-
Add degassed toluene.
-
Seal the tube and heat to 100 °C with vigorous stirring for 16-24 hours.
-
After cooling, dilute with dichloromethane and filter through Celite®.
-
Concentrate the filtrate and purify the crude residue by column chromatography to afford the desired N-aryl product.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the direct installation of an alkyne moiety at the 4-position, a valuable synthon for further transformations or as a component in conjugated materials.[18][19]
Protocol: Sonogashira Coupling
Materials:
-
4-bromo-trifluoropyridine isomer (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N) and THF (2:1 v/v, degassed)
Procedure:
-
To a Schlenk flask under argon, add the 4-bromo-trifluoropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).[20]
-
Add a degassed solution of THF and Et₃N (e.g., 4 mL THF, 2 mL Et₃N).
-
Add phenylacetylene (1.1 eq) via syringe.
-
Stir the reaction at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).
-
Monitor by TLC/LC-MS. Upon completion, dilute with ether and filter.
-
Concentrate the filtrate and purify by column chromatography to isolate the 4-alkynyl-trifluoropyridine product.
Data Summary: Palladium-Catalyzed Cross-Coupling
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Suzuki | 4-MeO-Ph-B(OH)₂ | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80-90 |
| Buchwald | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 |
Logic of Reactivity: SNAAr vs. Cross-Coupling
The choice between employing an SNAAr reaction or a cross-coupling protocol is a critical decision driven by the nature of the desired bond and the nucleophile/coupling partner.
Sources
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols: A Scalable Synthesis of 2-Amino-4-bromo-3,5,6-trifluoropyridine
Abstract
This document provides a comprehensive guide to a robust and scalable synthetic protocol for 2-Amino-4-bromo-3,5,6-trifluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the strategic choice of starting materials and the underlying reaction mechanism, providing a framework for successful synthesis and scale-up.
Introduction and Strategic Overview
2-Amino-4-bromo-3,5,6-trifluoropyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern—a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and electron-withdrawing fluorine atoms that modulate physicochemical properties—makes it a valuable intermediate for constructing complex molecular architectures.
The synthetic strategy detailed herein focuses on a direct and efficient approach starting from a commercially available, highly fluorinated precursor. The core of this strategy is a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Analysis:
Our synthetic plan is derived from a logical retrosynthetic disconnection of the target molecule's C-N bond. This approach identifies 4-Bromo-2,3,5,6-tetrafluoropyridine as an ideal starting material and ammonia as the nitrogen source. This strategy is advantageous for scalability due to the commercial availability of the starting material and the simplicity of the proposed transformation.[1]
The Chemistry: Causality and Mechanistic Insights
The conversion of 4-Bromo-2,3,5,6-tetrafluoropyridine to the desired product is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.[2][3]
Pillars of the SNAr Mechanism:
-
Activation of the Aromatic Ring: The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the aromatic ring. This effect is significantly amplified by the four highly electronegative fluorine atoms. This cumulative electron withdrawal makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the nucleophile (ammonia) on one of the electron-deficient carbon atoms of the pyridine ring. This addition step temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Regioselectivity—The Decisive Factor: In pentafluoropyridine and its derivatives, nucleophilic attack preferentially occurs at the C4 (para) position.[5] However, in our chosen substrate, this position is occupied by a bromine atom. The next most activated positions are C2 and C6 (ortho to the ring nitrogen). Attack at these positions is electronically favored over the C3 and C5 positions. Therefore, ammonia will selectively attack the C2 or C6 position. Due to symmetry, these positions are equivalent, leading to a single aminated product.
-
Rearomatization and Product Formation: The Meisenheimer complex is a high-energy intermediate. It rapidly collapses by ejecting a leaving group, which in this case is a fluoride ion. This step is fast as it restores the highly stable aromatic system. The fluoride leaving group is preferred over the bromide due to the relative strengths of the C-F and C-Br bonds in this activated system.
The overall reaction is a highly regioselective displacement of the fluorine atom at the C2 position by an amino group, leaving the bromine atom at C4 intact for subsequent synthetic manipulations.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and contains the necessary details for consideration during scale-up.
Reaction: Amination of 4-Bromo-2,3,5,6-tetrafluoropyridine
Caption: Synthesis of the target compound via SNAr.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Scale) | Moles | Equivalents |
| 4-Bromo-2,3,5,6-tetrafluoropyridine | 3511-90-8 | 229.96 g/mol | 23.0 g | 0.10 | 1.0 |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 g/mol | 60 mL | ~0.96 | ~9.6 |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 200 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 500 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 300 mL | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 20 g | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Charge Reagents: To the flask, add 4-Bromo-2,3,5,6-tetrafluoropyridine (23.0 g, 0.10 mol) and ethanol (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reaction Initiation: Slowly add the aqueous ammonia solution (60 mL, ~9.6 eq) to the stirred solution at room temperature over 15-20 minutes. The addition is mildly exothermic.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) using the heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 1 L beaker and add deionized water (500 mL). This will often precipitate the crude product. Stir for 30 minutes.
-
Isolation (Option A - Filtration): If a significant amount of solid precipitates, collect the crude product by vacuum filtration. Wash the solid cake with cold water (2 x 50 mL). The crude solid can then be recrystallized or purified by column chromatography.
-
Isolation (Option B - Extraction): If the product remains oily or does not fully precipitate, transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford 2-Amino-4-bromo-3,5,6-trifluoropyridine as a solid.
Process Workflow and Data Summary
Caption: Scalable workflow for the synthesis process.
Expected Results:
| Parameter | Value | Notes |
| Typical Yield | 75-85% | Based on purified product. |
| Appearance | Off-white to light tan solid | |
| Purity (HPLC) | >98% | After purification. |
| Reaction Time | 6-12 hours | Dependent on scale and temperature. |
| Key Advantage | High regioselectivity, single-step transformation. |
Conclusion
The described protocol presents a scalable, efficient, and highly regioselective method for the synthesis of 2-Amino-4-bromo-3,5,6-trifluoropyridine. By leveraging the inherent reactivity of 4-Bromo-2,3,5,6-tetrafluoropyridine towards nucleophilic aromatic substitution, the target molecule can be accessed in a single, high-yielding step. This application note provides a solid foundation for laboratory synthesis and serves as a validated starting point for process development and scale-up operations in the pharmaceutical and agrochemical industries.
References
- Tanaka, K., et al. (1999). Regiochemistry of the substitution of pentafluoronitrobenzene with ammonia. Journal of the Chemical Society, Perkin Transactions 2, (7), 1445-1451.
-
Banks, R.E., Burgess, J.E., Cheng, W.M., & Haszeldine, R.N. (1965). Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society, 575-581. [Link]
- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Advances in Heterocyclic Chemistry, 28, 1-71.
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(20), 8614–8618. [Link]
- Beyki, M. H., et al. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
- U.S. Patent No. 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
- European Patent No. EP2527327A1. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- European Patent No. EP0192287A2. (1986).
Sources
- 1. 4-Bromo-2,3,5,6-tetrafluoropyridine , 98% , 3511-90-8 - CookeChem [cookechem.com]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Coupling of 2-Amino-4-bromo-3,5,6-trifluoropyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The substrate 2-Amino-4-bromo-3,5,6-trifluoropyridine represents a unique challenge in palladium-catalyzed cross-coupling. It sits at the intersection of two conflicting reactivity profiles:[1][2][3]
-
High Electrophilicity: The three fluorine atoms and the pyridine nitrogen render the ring significantly electron-deficient. This facilitates rapid oxidative addition of the C4-Br bond to Pd(0).
-
Nucleophilic Sensitivity: The same electron deficiency makes the C6-F and C2-positions highly susceptible to Nucleophilic Aromatic Substitution (
) by bases or nucleophilic solvents, a common side reaction in Suzuki couplings. -
Catalyst Poisoning: The free exocyclic amine (
) and the pyridine nitrogen can chelate palladium, potentially arresting the catalytic cycle.
This guide outlines a Protocol of Choice designed to balance these factors, prioritizing high conversion while suppressing defluorination and
Mechanistic Strategy & Catalyst Selection[6]
The "Goldilocks" Base Requirement
Standard Suzuki bases like
-
Selection: Sodium Carbonate (
) or Potassium Phosphate ( ) .[4] These provide sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) without triggering rapid on the fluorinated ring.
Ligand Engineering
To counteract the poisoning effect of the free amine:
-
Bidentate Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the preferred ligand. Its large bite angle and bidentate nature prevent the formation of stable, inactive bis-amine Pd complexes.
-
Buchwald Ligands: For sterically hindered boronic acids, SPhos or XPhos are excellent alternatives. They create a bulky steric wall that prevents amine coordination while accelerating reductive elimination.
Visualization: Reaction Logic & Workflow
Decision Logic for Optimization
The following workflow illustrates the logic for selecting conditions based on the specific boronic acid partner.
Caption: Decision matrix for selecting the optimal catalytic system based on the coupling partner's electronic and steric profile.
Experimental Protocols
Protocol A: The "Workhorse" Method (Recommended)
Best for: Phenyl, substituted phenyl, and stable heteroaryl boronic acids.
Materials:
-
Substrate: 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[4]
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[5]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (100 mg, 0.44 mmol), boronic acid (0.66 mmol), and Pd(dppf)Cl₂ (11 mg, 0.013 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Inject degassed 2.0 M
(0.66 mL) via syringe. The mixture will turn biphasic. -
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic layers.
-
Note: Do not exceed 90°C to minimize defluorination.
-
-
Monitoring: Monitor by LC-MS after 2 hours. The reaction is typically complete within 4–6 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.[4] Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The "High-Activity" Method
Best for: Sterically hindered boronic acids or electron-rich partners.
Key Changes:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).
-
Base:
(3.0 equiv, solid).[4] -
Solvent: Toluene/Water (10:1).
-
Temp: 90°C.
-
Mechanism:[4][1][2][6][7] The electron-rich SPhos ligand accelerates the oxidative addition and protects the Pd center from the amine substrate.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal optimization studies for polyfluorinated pyridine couplings.
| Variable | Condition A (Standard) | Condition B (High Activity) | Condition C (Anhydrous) |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | CsF (solid) | ||
| Solvent | Dioxane / | Toluene / | DME (Dry) |
| Temp | 80°C | 90°C | 85°C |
| Low | Low-Medium | Very Low | |
| Yield (Avg) | 75-88% | 85-95% | 60-75% |
| Primary Use | General Screening | Hindered substrates | Acid-sensitive / Hydrolytically unstable |
Troubleshooting & Critical Parameters
Issue: Low Conversion & Black Precipitate (Pd Black)
-
Cause: The free amine is destabilizing the Pd(0) species, or the boronic acid is decomposing (protodeboronation) before coupling.
-
Fix: Switch to Protocol B . The SPhos ligand binds Pd tightly, preventing precipitation. Alternatively, add 10-20 mol% of free ligand (e.g.,
) to Protocol A.
Issue: Formation of "Hydroxy" Impurity (M+16 mass shift)
-
Cause: Hydrolysis of a C-F bond (likely C6) by hydroxide ions generated from the base.
-
Fix:
-
Lower the temperature to 60°C.
-
Switch base to Potassium Bicarbonate (
) (milder). -
Use Protocol C (Anhydrous) with CsF as the activator to eliminate water.
-
Issue: Regioselectivity (Rare)
-
While C4-Br is chemically distinct from C-F bonds, in rare cases (using Ni catalysts or high temps), C-F activation can occur.
-
Verification: Always verify regiochemistry using 19F-NMR . The coupling product should retain 3 fluorine signals. If only 2 signals appear, C-F activation or
has occurred.
Mechanistic Pathway (Graphviz)
The following diagram details the catalytic cycle, highlighting the specific points where the polyfluorinated substrate influences the pathway.
Caption: Catalytic cycle emphasizing the rapid oxidative addition (facilitated by fluorines) and the risks of amine poisoning and SNAr side reactions.
References
-
BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Retrieved from .
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from .
-
National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from .
-
Sigma-Aldrich. Product Specification: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine. Retrieved from .
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
Application Note: Regioselective SNAr Functionalization of 2-Amino-4-bromo-3,5,6-trifluoropyridine
This Application Note and Protocol is designed for researchers and medicinal chemists targeting the functionalization of 2-Amino-4-bromo-3,5,6-trifluoropyridine .
This scaffold presents a unique "chemical puzzle" due to its multiple reactive sites (polyfluorinated ring + bromine) and competing electronic effects (activating pyridine nitrogen vs. deactivating amino group). This guide provides the evidence-based roadmap to controlling this reactivity.
Executive Summary & Reactivity Profile
The substrate 2-Amino-4-bromo-3,5,6-trifluoropyridine contains four potential leaving groups (three fluorines and one bromine) on a pyridine core. Successful functionalization requires distinguishing between these sites based on electronic activation and leaving group ability.
The Reactivity Hierarchy
For Nucleophilic Aromatic Substitution (SNAr) , the reactivity order is governed by the stabilization of the Meisenheimer intermediate and the strength of the leaving group.
-
Primary Site of Attack: C-6 Position (Fluorine displacement)
-
Activation: The C-6 position is ortho to the pyridine nitrogen.[1] The nitrogen atom acts as an electron sink, stabilizing the negative charge in the transition state (Meisenheimer complex).
-
Leaving Group: Fluorine is the superior leaving group in SNAr reactions compared to bromine (F >> Br) due to the high polarity of the C-F bond, which lowers the energy of the transition state for the rate-determining nucleophilic attack.[1]
-
Sterics: C-6 is less sterically crowded than C-4, which is flanked by two fluorines (at C-3 and C-5).
-
-
Secondary Site (Unlikely in SNAr): C-4 Position (Bromine)
-
While C-4 is also activated (para to nitrogen), bromine is a poor leaving group for SNAr compared to fluorine.
-
Note: The C-4 Bromine is the preferred site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), offering orthogonal functionalization opportunities after the SNAr step.
-
-
Deactivated Sites: C-3 and C-5
-
The amino group at C-2 acts as a resonance donor (+M effect), pushing electron density primarily to C-3 and C-5 (ortho and para to the amino group). This electron richness deactivates these positions toward nucleophilic attack.
-
Mechanistic Pathway Diagram
The following diagram illustrates the electronic logic driving the regioselectivity toward C-6.
Caption: Mechanistic flow showing the preferential attack at C-6 driven by N-activation and Fluorine leaving group ability.
Experimental Protocol: SNAr with Amine Nucleophiles
This protocol uses Morpholine as a representative secondary amine nucleophile.[1] It can be adapted for primary amines, thiols, or alkoxides.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 – 2.0 equiv)
-
Why: Neutralizes the HF generated. DIPEA is preferred for homogeneous reactions; K2CO3 for heterogeneous/slurry reactions.
-
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Why: MeCN is sufficient for reactive amines. DMF is required for less nucleophilic amines or alkoxides to enhance rate via polarity.
-
Step-by-Step Procedure
-
Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M concentration).
-
Critical Check: Ensure the starting material is fully dissolved. If using K2CO3, add the solid base now.
-
-
Addition:
-
Add DIPEA (1.5 mmol, 1.5 equiv) via syringe.
-
Add Morpholine (1.1 mmol, 1.1 equiv) dropwise at Room Temperature (RT).
-
Observation: A slight exotherm may occur.
-
-
Reaction:
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere.
-
Monitor by TLC or LC-MS every hour.
-
Endpoint: Conversion should be complete within 2–6 hours. The product will appear as a new spot/peak; the starting material (SM) should disappear.
-
Note: If SM persists after 6 hours, increase temperature to 80°C (reflux).
-
-
Workup:
-
Cool the mixture to RT.
-
For MeCN/DIPEA: Concentrate the solvent under reduced pressure. Redissolve residue in Ethyl Acetate (EtOAc).
-
For DMF: Pour mixture into ice-water (5x volume) to precipitate the product or extract with EtOAc.
-
Wash the organic layer with Water (2x) and Brine (1x) to remove salts and DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate.[1]
-
-
Purification:
-
The crude material is often pure enough for the next step.
-
If necessary, purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
-
Experimental Workflow Diagram
Caption: Operational workflow for the SNAr reaction, including decision points for reaction monitoring.
Optimization & Troubleshooting Guide
Solvent and Base Selection Table
The choice of conditions depends on the nucleophile strength.
| Nucleophile Type | Recommended Solvent | Recommended Base | Temperature | Notes |
| Secondary Amines (Morpholine, Piperidine) | Acetonitrile (MeCN) | DIPEA or TEA | 50–60°C | Cleanest reaction; easy workup. |
| Primary Amines (Benzylamine, Aniline) | DMF or DMSO | K2CO3 | 80–100°C | Primary amines are less nucleophilic; require higher T. |
| Alkoxides (NaOMe, NaOEt) | THF or DMF | NaH (generate alkoxide first) | 0°C to RT | Highly reactive. Risk of bis-substitution if excess Nu used. |
| Thiols (Thiophenol) | DMF | K2CO3 or Cs2CO3 | RT to 50°C | Soft nucleophile; very efficient. |
Common Issues and Solutions
-
Regioisomer Mixtures:
-
Symptom:[2][3][4][5] Two close spots on TLC or split peaks in LC-MS.
-
Cause: Attack at C-4 (displacing Br) or C-2 (displacing F, unlikely due to amino group).
-
Solution: Lower the temperature. C-6 attack is kinetically favored. High temperatures may overcome the activation energy difference for C-4 attack.
-
-
Bis-Substitution:
-
No Reaction:
-
Cause: The 2-amino group deactivates the ring too much.
-
Solution: Switch to a more polar aprotic solvent (DMSO, NMP) and increase temperature to 100-120°C.
-
Safety Considerations
-
HF Generation: SNAr reactions on fluorinated substrates generate Fluoride ions (F-). Upon workup with acid or in the presence of moisture, this can form trace Hydrofluoric Acid (HF).
-
Mitigation: Always use a base (Carbonate or Amine) to scavenge protons. Treat aqueous waste as fluoride-contaminated.
-
-
Skin Sensitization: Polyhalogenated pyridines are potent skin irritants and sensitizers. Handle only in a fume hood with nitrile gloves.
References
- Chambers, R. D.Fluorine in Organic Chemistry; Blackwell Publishing: Oxford, 2004.
-
Sandford, G. Perfluoroheterocycles in Synthesis. Tetrahedron2003 , 59, 437–454. Link (Review confirming nucleophilic attack preference in polyfluoropyridines).
-
BenchChem. Reactivity Profile of 4-Bromo-polyfluoropyridines. Link (General reactivity data for halogenated pyridines).
- Birchall, J. M.; Haszeldine, R. N. Polyfluoroarenes. Part XI. Reactions of Perfluoropyridine with Nucleophiles. J. Chem. Soc. C1969, 2378. (Foundational paper establishing C-4 vs C-2/6 selectivity in fluoropyridines).
-
Wuxi AppTec. Regioselectivity in SNAr Reactions of Pyrimidines and Pyridines. Link (Industrial application notes on regioselectivity prediction).
Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Advanced Procedures for the Diazotization of 2-Amino-4-bromo-3,5,6-trifluoropyridine
Executive Summary
The diazotization of 2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS: N/A for specific isomer, analogous to polyfluorinated aminopyridines) presents unique synthetic challenges distinct from standard aniline chemistry. The presence of three fluorine atoms and a bromine substituent on the pyridine ring creates an extremely electron-deficient system.
Key Technical Constraints:
-
Low Nucleophilicity: The amine is poorly nucleophilic, rendering standard aqueous
protocols inefficient due to poor kinetics and solubility issues. -
Intermediate Instability: The resulting diazonium salt is highly electrophilic and prone to rapid nucleophilic attack (by solvent or counter-ions) or explosive decomposition if isolated.
-
Regioselectivity: The C4-Bromine and C3,5,6-Fluorine atoms activate the ring towards Nucleophilic Aromatic Substitution (
), creating competition between the desired Sandmeyer reaction and side-reactions at the C4/C6 positions.
This guide details non-aqueous, in situ diazotization protocols utilizing alkyl nitrites (e.g.,
Safety & Handling (CRITICAL)
DANGER: EXPLOSION HAZARD Pyridyl diazonium salts, particularly those with multiple electron-withdrawing groups (polyfluoro/bromo), are shock-sensitive and thermally unstable .
-
Do NOT isolate the dry diazonium salt.[1] All reactions must be performed in situ.
-
Temperature Control: Maintain reaction temperatures strictly between -5°C and 0°C during diazotization.
-
Venting: Reactions generate stoichiometric quantities of
gas. Ensure reaction vessels are properly vented to prevent over-pressurization. -
Quenching: Quench all reaction mixtures with a reducing agent (e.g., aqueous sodium bisulfite) before disposal to destroy residual diazonium species.
Mechanistic Insight
Standard diazotization relies on the formation of a nitrosonium ion (
The Solution: Aprotic Diazotization
Using tert-butyl nitrite (
-
Homogeneous Phase: Solubilizes the lipophilic fluorinated substrate.
-
Anhydrous Conditions: Eliminates water, preventing hydrolysis (
substitution) and allowing the diazonium species to react with the desired nucleophile (Br, F, or H).
Reaction Pathway Diagram
Figure 1: Divergent pathways for the diazonium intermediate. Control of solvent and nucleophile determines the final product.
Experimental Protocols
Protocol A: Non-Aqueous Sandmeyer Bromination
Objective: Conversion of the
Materials:
-
Substrate: 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 eq)
-
Reagent: tert-Butyl Nitrite (
-BuONO) (1.5 eq) -
Bromine Source: Copper(II) Bromide (
) (1.2 eq) OR Bromoform ( ) as solvent. -
Solvent: Anhydrous Acetonitrile (MeCN).
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer, reflux condenser, and addition funnel. Purge with
. -
Dissolution: Add
(1.2 eq) and anhydrous MeCN (10 mL/g substrate). Stir until dissolved. Add the aminopyridine substrate (1.0 eq). -
Diazotization: Cool the mixture to 0°C using an ice/salt bath.
-
Addition: Add
-BuONO (1.5 eq) dropwise over 20 minutes. Note: Evolution of gas will be observed.[3] -
Reaction: Allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 60°C for 2 hours to ensure complete decomposition of the diazonium intermediate and bromide insertion.
-
Workup: Cool to RT. Quench with saturated aqueous
(to chelate Cu). Extract with Ethyl Acetate ( ). Wash organics with brine, dry over , and concentrate.[4] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: One-Pot Balz-Schiemann Fluorination
Objective: Conversion of the
Materials:
-
Substrate: 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 eq)
-
Reagent: tert-Butyl Nitrite (1.5 eq)
-
Fluorine Source: Boron Trifluoride Etherate (
) (1.5 eq) or Pyridine-HF (Olah's Reagent). -
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
-
Setup: Use a polyethylene or Teflon-coated vessel if using HF sources. For
, standard glassware is acceptable. -
Cooling: Dissolve substrate in DCM and cool to -10°C .
-
Acid Addition: Add
dropwise. A thick precipitate (amine-BF3 complex) may form. -
Diazotization: Add
-BuONO dropwise. The precipitate should dissolve as the diazonium species forms. Stir at -10°C for 30 mins. -
Decomposition: Allow the mixture to warm to RT, then reflux (40°C) for 1 hour. The diazonium tetrafluoroborate intermediate decomposes to release
, , and the aryl fluoride.[3][5][6] -
Workup: Pour carefully into ice water. Neutralize with
. Extract with DCM.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Data Summary & Troubleshooting
| Parameter | Aqueous Method ( | Non-Aqueous Method ( |
| Solubility | Poor (Suspension) | Excellent (Homogeneous) |
| Intermediate Stability | Very Low (Hydrolysis risk) | Low (Must react in situ) |
| Typical Yield | 20-40% | 65-85% |
| Major Byproduct | Pyridone (OH-substitution) | Polymer/Tar (if overheated) |
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Low Yield / Pyridone formation | Moisture presence | Use strictly anhydrous solvents (MeCN/DMF). Dry glassware thoroughly. |
| Violent Gas Evolution | Addition too fast | Slow down |
| No Reaction | Induction period | Ensure temperature reaches at least 40-60°C during the decomposition phase (Step 5). |
| Tar/Polymerization | Radical coupling | Add a radical scavenger or dilute the reaction (20 mL/g solvent) to prevent intermolecular coupling. |
References
-
Sandmeyer-Type Reactions (General Review)
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-mediated reductive hydrodehalogenation of organic halides. Chemical Reviews, 102(11), 4009-4092. Link
-
-
Diazotization of Polyfluorinated Amines
-
Synthesis of Bromopyridines (Protocol Basis)
-
Heterocyclic Letters, Vol. 11, No. 3, 447-452 (2021). "Sandmeyer reaction using bromine instead of CuBr." Link
-
-
Balz-Schiemann in Organic Solvents
-
Doyle, M. P., et al. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides. Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
- Safety of Diazonium Salts: Schiemann, G., & Cornils, B. (1969). Chemie und Technologie cyclischer Fluorverbindungen. Ferdinand Enke Verlag. (Classic reference on instability of pyridyl diazonium salts).
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. byjus.com [byjus.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromo-3,5,6-trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aminopyridines
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substrate, 2-Amino-4-bromo-3,5,6-trifluoropyridine, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of C-N bonds, offering a direct route to arylamines from aryl halides.[1] This guide provides a detailed technical overview and practical protocols for the successful application of the Buchwald-Hartwig amination to this challenging, electron-deficient, and sterically hindered substrate.
Mechanism and Key Considerations for 2-Amino-4-bromo-3,5,6-trifluoropyridine
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Catalytic Cycle of the Buchwald-Hartwig Amination
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The unique structure of 2-Amino-4-bromo-3,5,6-trifluoropyridine presents several challenges that must be addressed through careful selection of reaction parameters:
-
Electron-Deficient Nature: The presence of three electron-withdrawing fluorine atoms significantly lowers the electron density of the pyridine ring. This electronic effect can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, it can also increase the susceptibility of the product to nucleophilic attack.
-
Potential for Catalyst Inhibition: Pyridine-containing substrates are known to coordinate to the palladium catalyst through the lone pair of electrons on the ring nitrogen, leading to catalyst deactivation. This is a well-documented challenge in the cross-coupling of heteroaromatic compounds.
-
The Role of the Amino Group: The existing amino group at the 2-position can also interact with the palladium center. While it is a weaker Lewis base than the pyridine nitrogen, its proximity to the reaction center could influence the reaction kinetics.
Optimized Reaction Parameters: A Guided Approach
Based on established principles for the amination of electron-deficient and heteroaromatic substrates, the following parameters are recommended for the Buchwald-Hartwig amination of 2-Amino-4-bromo-3,5,6-trifluoropyridine.
Catalyst and Ligand Selection
The choice of ligand is paramount to success. To mitigate catalyst inhibition by the pyridine nitrogen, bulky, electron-rich phosphine ligands are essential. These ligands sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen and promoting the desired catalytic cycle.
| Ligand Generation | Recommended Ligands | Rationale for Selection |
| Second Generation | BINAP, DPPF | Bidentate ligands that can accelerate the reaction and improve yields compared to first-generation catalysts.[1] |
| Third Generation (Bulky Monophosphine Ligands) | XPhos, RuPhos, BrettPhos | These sterically hindered ligands are particularly effective for challenging substrates, including heteroaryl halides, by preventing catalyst deactivation.[1] |
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of pre-catalysts, such as XPhos Pd G3 or RuPhos Pd G3, is highly recommended. These pre-catalysts are more stable and efficiently generate the active Pd(0) species in situ.
Base and Solvent Selection
The choice of base is critical for the deprotonation of the amine-palladium complex. For this substrate, a strong, non-nucleophilic base is generally required.
| Base | Recommended Solvents | Considerations |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane, THF | A strong and commonly used base in Buchwald-Hartwig aminations. Effective for a wide range of amines. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Toluene, Dioxane, THF | A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups.[2] |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | A milder base that may be suitable for more sensitive amines, though it may require higher reaction temperatures or longer reaction times. |
Solvent: Anhydrous, degassed aprotic polar solvents are necessary to ensure a water- and oxygen-free environment, as the palladium catalyst is sensitive to both.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Amino-4-bromo-3,5,6-trifluoropyridine with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials
-
2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-3.6 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
Figure 2: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup (under an inert atmosphere):
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 2-Amino-4-bromo-3,5,6-trifluoropyridine, the palladium pre-catalyst (or palladium source and ligand), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in the first step.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at a temperature typically ranging from 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-substituted 2-amino-3,5,6-trifluoro-4-aminopyridine.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate ligand or base. | 1. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). 2. Ensure all reagents and solvents are anhydrous and thoroughly degassed. 3. Screen a panel of bulky monophosphine ligands and strong bases. |
| Formation of Hydrodehalogenated Byproduct | Presence of a proton source (e.g., water). | Rigorously dry all reagents and solvents. |
| Decomposition of Starting Material | Base-sensitive functional groups on the amine coupling partner. | Consider a milder base such as Cs₂CO₃ or K₃PO₄, potentially requiring a higher reaction temperature. |
Conclusion
The Buchwald-Hartwig amination of 2-Amino-4-bromo-3,5,6-trifluoropyridine is a challenging yet highly valuable transformation for the synthesis of novel fluorinated aminopyridines. Success hinges on the careful selection of a sterically hindered and electron-rich phosphine ligand to overcome catalyst inhibition by the pyridine nitrogen. The use of palladium pre-catalysts and stringent anhydrous and anaerobic conditions are also critical. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832-835.
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- Reddy, T. J., et al. (2014). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Tetrahedron Letters, 55(30), 4110-4113.
- Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 133(45), 18277-18285.
Sources
C-H activation techniques involving 3,5,6-trifluoropyridine scaffolds
Application Note: High-Fidelity C-H Functionalization of 2,3,5-Trifluoropyridine Scaffolds
Executive Summary & Structural Definition
Target Scaffold: The user-specified "3,5,6-trifluoropyridine" is formally designated as 2,3,5-trifluoropyridine (CAS: 76469-41-5) under IUPAC nomenclature, where numbering prioritizes the heteroatom (N=1) and minimizes substituent locants. This guide utilizes the IUPAC numbering (2,3,5-) to ensure reproducibility.
The Challenge: The 2,3,5-trifluoropyridine scaffold presents a unique "reactivity dichotomy" for medicinal chemists:
-
Extreme Electron Deficiency: The three fluorine atoms render the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), often leading to undesired defluorination rather than C-H functionalization.
-
Acidity vs. Sterics: The scaffold possesses two distinct C-H bonds:
-
C4-H: Flanked by two fluorines (Positions 3 & 5). High Acidity (pKa ~26-27), Sterically Crowded.
-
C6-H: Flanked by Nitrogen and Fluorine (Position 5). Moderate Acidity, Sterically Accessible.
-
This protocol details how to selectively target C4 (via Acidity-Directed Pd-Catalysis) and C6 (via Steric-Directed Ir-Catalysis), while suppressing SNAr side pathways.
Decision Matrix: Selecting the Activation Mode
Before selecting a protocol, use the following logic flow to determine the optimal catalyst system based on your desired regioselectivity.
Caption: Workflow for regioselective functionalization. C4 is targeted by Pd-CMD (electronic control), C6 by Ir-catalysis (steric control).
Method A: C4-Selective Direct Arylation (Pd-Catalyzed)
Principle: This protocol utilizes the Concerted Metallation-Deprotonation (CMD) mechanism.[1] The C4-H bond, being sandwiched between two electron-withdrawing fluorine atoms, is significantly more acidic than C6-H. A carbonate/pivalate base system assists the Palladium in cleaving this specific C-H bond without requiring pre-functionalization.
Scope: Coupling with Aryl Bromides/Iodides.
Reagents & Equipment
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PCy3 (10 mol%) or P(tBu)3H-BF4 (for sterically demanding substrates).
-
Base: K2CO3 (2.0 equiv) – Must be anhydrous/freshly ground.
-
Additive: Pivalic Acid (PivOH) (30 mol%) – Crucial proton shuttle.
-
Solvent: Toluene or DMA (Anhydrous).
-
Substrate: 2,3,5-Trifluoropyridine (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv).
Step-by-Step Protocol
-
Glovebox Setup: In a N2-filled glovebox, charge a dried Schlenk tube or pressure vial with Pd(OAc)2 (11.2 mg, 0.05 mmol), PCy3 (28.0 mg, 0.10 mmol), K2CO3 (276 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol).
-
Substrate Addition: Add the Aryl Bromide (1.2 mmol) and 2,3,5-Trifluoropyridine (1.0 mmol, ~133 mg).
-
Solvent: Add anhydrous Toluene (4.0 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from glovebox and stir vigorously at 100–110 °C for 16 hours.
-
Note: Vigorous stirring is essential as K2CO3 is insoluble.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Filter through a pad of Celite/Silica to remove Pd black.
-
Purification: Concentrate in vacuo. Purify via Flash Chromatography (Hexanes/EtOAc).
Key Success Factor: The Pivalic Acid additive acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage at the sterically hindered C4 position.
Method B: C6-Selective Borylation (Ir-Catalyzed)
Principle: Iridium-catalyzed borylation is governed by sterics .[2][3][4] The active catalyst, an Ir(III)-tris(boryl) species, is bulky. It avoids the "fluorine trench" at C4 (between two F atoms) and preferentially inserts at C6, which is only flanked by one F and the Nitrogen lone pair (which does not exert steric repulsion).
Scope: Preparation of Boronic Esters for Suzuki Coupling.
Reagents & Equipment
-
Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv).
-
Solvent: Hexane or THF (Anhydrous).
Step-by-Step Protocol
-
Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in Hexane (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
-
Reagent Addition: Add B2pin2 (254 mg, 1.0 mmol). Stir for 5 minutes until dissolved.
-
Substrate Addition: Add 2,3,5-Trifluoropyridine (1.0 mmol).
-
Reaction: Seal the vial and heat at 80 °C for 4–8 hours.
-
Monitoring: Monitor by GC-MS. Disappearance of starting material usually occurs rapidly.
-
-
Workup: Cool to RT. Evaporate the solvent directly.
-
Isolation: The residue is usually the pure boronate ester. If purification is needed, pass quickly through a short plug of silica (eluting with CH2Cl2). Warning: Pyridyl boronates can be unstable on silica for long periods.
Comparative Data: Regioselectivity & Yields
| Parameter | Method A (Pd-CMD) | Method B (Ir-Borylation) |
| Primary Target | C4-H (Acidic) | C6-H (Steric) |
| Selectivity | >20:1 (C4:C6) | >95:5 (C6:C4) |
| Limiting Factor | Steric bulk of coupling partner | Stability of product (protodeboronation) |
| Typical Yield | 65–85% | 70–90% |
| Major Side Reaction | Biaryl homocoupling | Over-borylation (rare with 1.0 eq B2pin2) |
Troubleshooting & "The Defluorination Trap"
A common failure mode when deviating from these protocols is Nucleophilic Aromatic Substitution (SNAr) .
Scenario: A researcher attempts to use n-Butyllithium (n-BuLi) at 0°C to lithiate the pyridine. Outcome: Instead of C-H lithiation, the butyl group attacks C6 or C4, displacing a fluoride ion. Solution:
-
Temperature Control: If using lithiation (Method C - not detailed above but possible), you must work at -78°C.
-
Base Selection: Use non-nucleophilic bases like LDA or LiTMP rather than alkyl lithiums.
Mechanism of Failure (SNAr Competition):
Caption: S_NAr competes with C-H activation if strong nucleophiles are used without catalytic control.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. Journal of the American Chemical Society, 128(51), 16496-16497.
- Foundational paper for the Pd-PivOH CMD mechanism used in Method A.
-
Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the mild functionalization of arenes by diboron reagents catalyzed by Iridium complexes. Journal of the American Chemical Society, 127(41), 14263-14278.
- Establishes the steric governance of Ir-catalyzed boryl
-
Schlosser, M., & Rausis, T. (2004). The regioselectivity of the lithiation of fluoropyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024.
- Critical data on the acidity and lithi
-
Sadhu, P., & Alla, S. K. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11361–11371.
- Specific application of borylation to trifluoromethyl/fluoro pyridine scaffolds.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,5-Trifluoropyridine | 76469-41-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Application Note: Synthesis of Fused Heterocycles from 2-Amino-4-bromo-3,5,6-trifluoropyridine
Executive Summary
This technical guide details the synthetic utility of 2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS: 1150114-80-9) as a high-value scaffold for drug discovery. Uniquely positioned with a nucleophilic 2-amino group, a reactive N-1 center, and a 4-bromo handle, this molecule serves as a "linchpin" for constructing polyfluorinated fused heterocycles.
The protocols herein focus on two primary fusion pathways:
-
Imidazo[1,2-a]pyridines via Chichibabin-type condensation.
-
[1,2,4]Triazolo[1,5-a]pyridines via amidine intermediates.
Crucially, these protocols preserve the C-4 bromine and C-F motifs , enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Strategic Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available from the starting material. The logic prioritizes ring fusion before cross-coupling to prevent catalyst poisoning by the free amine.[1]
Caption: Divergent synthesis pathways.[1] Green nodes indicate fused heterocyclic cores; Red nodes indicate late-stage functionalization.
Protocol A: Synthesis of Fluorinated Imidazo[1,2-a]pyridines
The formation of the imidazo[1,2-a]pyridine core utilizes the nucleophilicity of the exocyclic amine and the ring nitrogen.[1] This reaction is robust and tolerates the electron-withdrawing fluorine atoms.[1]
Mechanism & Rationale
The reaction proceeds via an initial
-
Why this works: Despite the electron-deficient nature of the pyridine ring (due to 3 F atoms), the N-1 nitrogen retains sufficient nucleophilicity for alkylation, particularly in polar aprotic solvents.
-
Regiochemistry: The 3-fluoro substituent ends up at position 8, stabilizing the system against metabolic oxidation.
Experimental Procedure
Target: 7-Bromo-5,6,8-trifluoro-2-phenylimidazo[1,2-a]pyridine
Materials:
-
2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
- -Bromoacetophenone (1.1 equiv)
-
Sodium Bicarbonate (
) (2.5 equiv)[1] -
Ethanol (anhydrous) or DMF[1]
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 mmol, 227 mg) in ethanol (10 mL).
-
Addition: Add
-bromoacetophenone (1.1 mmol, 219 mg) in one portion. -
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The intermediate salt may precipitate.[1] -
Cyclization: Cool the mixture to room temperature. Add
(2.5 mmol, 210 mg) and reflux for an additional 2 hours to ensure cyclization and neutralization of HBr. -
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry the combined organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 65–80% Data Validation:
-
NMR: Disappearance of
broad singlet ( ppm).[1] Appearance of imidazole singlet ( ppm).[1] - NMR: Three distinct signals. Note that the chemical shifts will move upfield slightly due to the fusion.[1]
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
This scaffold is bioisosteric with imidazo[1,2-a]pyridine but offers different hydrogen bond acceptor properties.[1] The synthesis uses a "one-pot, two-step" approach.
Mechanism & Rationale[1][2][3][4][5][6][7][8][9]
-
Amidine Formation: Reaction with DMF-DMA forms an
-dimethylformamidine intermediate. -
N-Amination & Cyclization: Reaction with Hydroxylamine-O-sulfonic acid (HOSA) aminates the ring nitrogen, followed by intramolecular condensation.[1]
Experimental Procedure
Target: 7-Bromo-5,6,8-trifluoro-[1,2,4]triazolo[1,5-a]pyridine
Materials:
-
Starting Material (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[1]
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)[1]
-
Pyridine (solvent/base) or Methanol[1]
Step-by-Step Protocol:
-
Amidine Formation: Dissolve starting material (1.0 mmol) in anhydrous DMF-DMA (2 mL). Stir at
C for 2 hours. -
Concentration: Remove excess DMF-DMA under high vacuum. The residue (formamidine intermediate) is usually used without purification.[1]
-
Cyclization: Dissolve the residue in Methanol (5 mL) and Pyridine (2 equiv). Cool to
C. -
Reagent Addition: Add HOSA (1.2 mmol) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with water. The product often precipitates.[1] If not, extract with DCM.
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography for this polar scaffold.[1]
Expected Yield: 55–70%[1]
Protocol C: Late-Stage Sonogashira Coupling
Once the fused ring is formed, the C-7 Bromine (formerly C-4) remains the most reactive site for cross-coupling.[1]
Optimized Conditions for Fluorinated Scaffolds
Standard Sonogashira conditions often fail with electron-deficient polyfluoro-heterocycles due to sluggish oxidative addition or alkyne dimerization. We recommend a Copper-Free or High-Activity Catalyst protocol.
Table 1: Reaction Optimization Matrix
| Parameter | Standard Condition (Avoid) | Recommended Condition | Why? |
| Catalyst | Bidentate ligands stabilize Pd against F-inhibition.[1] | ||
| Base | Inorganic bases often reduce side reactions in electron-poor systems.[1] | ||
| Solvent | DMF | 1,4-Dioxane or THF | Better solubility profile for fused systems. |
| Temp | Lower temp prevents defluorination side reactions.[1] |
Step-by-Step Protocol (General)
-
Charge: In a Schlenk tube, combine Fused Heterocycle (1.0 equiv), Alkyne (1.2 equiv),
(5 mol%), and (2 mol% - optional). -
Inert: Evacuate and backfill with Argon (
).[1] -
Solvent: Add degassed 1,4-Dioxane and DIPEA (2.0 equiv).
-
Heat: Stir at
C for 4–8 hours. -
Filter: Filter through a Celite pad to remove Pd black.[1]
Visualization of Chemical Logic
Caption: Mechanistic flow for the Chichibabin cyclization. Note the N-1 attack precedes ring closure.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link
-
-
Reactivity of Polyfluorinated Pyridines
-
Triazolo[1,5-a]pyridine Synthesis
-
Sonogashira on Electron-Deficient Heterocycles
-
Benchchem Protocol Database
Disclaimer: All chemical protocols involve hazardous materials.[1] Standard PPE and fume hood usage are mandatory.[1] The user assumes all liability for experimental execution.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of Fluorinated Pyridines
Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: FP-SOL-2026 Subject: Troubleshooting Solubility, Reactivity, and Isolation of Fluorinated Pyridines
Executive Summary: The "Fluorine Paradox"
Welcome to the technical support interface. You are likely here because your fluorinated pyridine substrate is behaving anomalously—either refusing to dissolve in standard organic solvents, crashing out during reaction, or disappearing during concentration.
The Root Cause: Fluorine substitution on the pyridine ring creates a "physical property paradox." While fluorine is often cited as a lipophilic bioisostere, its high electronegativity and low polarizability can induce:
-
anomalous dipole moments (vector addition of C-F and Pyridine-N dipoles).
-
enhanced crystal lattice energy (due to
- stacking and C-F H interactions), making solids surprisingly refractory. -
volatility issues , where the low polarizability leads to high vapor pressure, causing product loss.
This guide provides field-validated protocols to overcome these barriers.
Module 1: Solvent Selection & Solubility Troubleshooting
Q: My fluorinated pyridine starting material is insoluble in DCM, THF, and Toluene. How do I get it into solution?
A: Stop treating it like a standard heterocycle. Fluorinated pyridines often require "Fluorous-Friendly" or "Hydrogen-Bond Donor" (HBD) solvents.
The Protocol: If standard lipophilic solvents fail, do not immediately jump to DMSO/DMF, which are difficult to remove. Instead, screen Fluorinated Alcohols .
| Solvent Class | Specific Solvent | Why it Works | Application Note |
| Fluorinated Alcohols | HFIP (Hexafluoroisopropanol) | Strong H-bond donor; solvates the basic nitrogen and stabilizes C-F dipoles. | Gold Standard. Essential for C-H activation and oxidations. |
| Fluorinated Alcohols | TFE (Trifluoroethanol) | Similar to HFIP but less acidic/expensive. | Good alternative if HFIP is too costly. |
| Polar Aprotic | Acetonitrile (MeCN) | High dipole moment matches the substrate. | Preferred over DMSO for ease of removal. |
| Ethers | 1,4-Dioxane | Chelates cations; disrupts lattice energy better than THF. | Use for metal-catalyzed couplings. |
Technical Insight: HFIP is not just a solvent; it is a chemical chameleon. It creates a "solvophobic" effect that aggregates reagents while solubilizing the fluorinated substrate through strong H-bonding to the pyridine nitrogen. This often accelerates reaction rates by orders of magnitude compared to non-polar media [1].
Visual Guide: Solvent Selection Algorithm
Figure 1: Decision tree for selecting the optimal solvent system for recalcitrant fluorinated pyridines.
Module 2: Reaction-Specific Troubleshooting
Q: During fluorination (Halex reaction), my fluoride source (KF/CsF) is insoluble, and the reaction stalls.
A: The "Solubility Mismatch" is the killer here. Fluorinated pyridines are organic-soluble; Fluoride salts are lattice-hard inorganic solids.
The Fix: Phase Transfer Catalysis (PTC) or Mechanochemistry.
-
The Crown Ether Method:
-
Add 18-Crown-6 (1.0 equiv relative to cation) to the reaction in MeCN or Sulfolane. This solubilizes the Potassium ion, creating a "naked," highly reactive fluoride anion.
-
-
The "Onium" Salt Additive:
-
Add Tetramethylammonium chloride (Me4NCl) or Tetrabutylammonium bromide (TBAB). These form lipophilic fluoride salts in situ that dissolve in the organic phase [2].
-
-
Mechanochemical Alternative (Green Chemistry):
-
If solubility is insurmountable, eliminate the solvent . Ball-milling the fluorinated pyridine with KF and Et4NCl has been proven to drive
reactions to completion in 1 hour where solution methods failed after 24 hours [2].
-
Q: I am trying to hydrogenate a fluoropyridine, but I get defluorination or no reaction.
A: Neutral fluoropyridines poison heterogeneous catalysts (Pd/C, Pt/C) via the nitrogen lone pair, and the C-F bond is labile under standard reduction conditions.
The Protocol: Acid-Mediated Hydrogenation
-
Solvent System: Methanol + Aqueous HCl (1.0 - 2.0 equiv) .
-
Catalyst: Pd(OH)
/C (Pearlman's Catalyst). -
Mechanism: Protonating the pyridine nitrogen does two things:
-
It increases solubility in polar media (MeOH).
-
It prevents the nitrogen from coordinating tightly to the catalyst surface, allowing turnover.
-
It electronically deactivates the ring, protecting the C-F bond from hydrogenolysis (defluorination) [3].
-
Module 3: Isolation & Purification (The "Disappearing Product" Phenomenon)
Q: I isolated my product, but after the rotavap, the flask is empty. Where did it go?
A: Fluorinated pyridines (especially mono- and di-fluorinated) are notoriously volatile due to low intermolecular forces. They sublime easily.
The "Salt Formation" Strategy: Never concentrate the free base to dryness if the molecular weight is < 200 g/mol .
Step-by-Step Protocol:
-
Reaction Quench: Perform standard workup.
-
Salt Formation: While the product is still in the organic extract (e.g., Et2O or DCM), add 1.0 equiv of HCl (in dioxane/ether) or TFA .
-
Concentration: Evaporate the solvent. The resulting pyridinium salt is non-volatile and stable.
-
Recovery: When ready for the next step, regenerate the free base in situ or use the salt directly if compatible.
Q: My product oils out during aqueous workup and forms an inseparable emulsion.
A: Fluorinated compounds often have a density similar to water/brine (1.1 – 1.3 g/mL), preventing phase separation.
The Density Shift Protocol:
-
Option A (Heavy): Use DCM or Chloroform (Density > 1.4) to force the organic layer to the bottom.
-
Option B (Light): Use MTBE (Methyl tert-butyl ether) instead of Et2O. MTBE separates better from aqueous phases and dissolves fluorinated species better than hexane/EtOAc.
Visual Guide: Volatility-Aware Workup
Figure 2: Workflow to prevent yield loss due to volatility of fluorinated intermediates.
References
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Source: Organic Chemistry Frontiers (RSC) URL:[1][Link]
-
Solid-state SNAr fluorinations of N-heteroaryl halides using a combination of KF and Et4NCl. Source: Green Chemistry (RSC) URL:[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Organic Process Research & Development (OPRD) URL:[Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Source: National Institutes of Health (PMC) URL:[Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Coupling of 2-Amino-4-bromo-3,5,6-trifluoropyridine
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-4-bromo-3,5,6-trifluoropyridine in cross-coupling reactions. This highly functionalized pyridine is a valuable building block, but its electronic properties and the presence of the 2-amino group present unique challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate and minimize common side reactions, ensuring high-yield, clean conversions.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the coupling of 2-Amino-4-bromo-3,5,6-trifluoropyridine.
Q1: My reaction is giving a low yield of the desired product, and I see a significant amount of a symmetrical biaryl impurity. What is happening and how can I fix it?
A1: You are likely observing homocoupling of your boronic acid or ester, a prevalent side reaction in Suzuki-Miyaura couplings.
Homocoupling occurs when two molecules of the organoboron reagent react to form a symmetrical dimer. This process consumes your nucleophile and complicates purification. The primary causes are the presence of oxygen or the use of Palladium(II) precatalysts without an efficient initial reduction to the active Palladium(0) state.[1]
Causality & Mechanism: Dissolved oxygen can oxidize the catalytically active Pd(0) to Pd(II) species. These Pd(II) salts can then undergo a non-catalytic, stoichiometric reaction with the boronic acid to generate the homocoupled product and Pd(0).[1][2] This pathway competes directly with the desired cross-coupling catalytic cycle.
Troubleshooting Strategies:
-
Rigorous Deoxygenation: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture (solvents, reagents). Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst. A subsurface sparge with nitrogen is particularly effective.[2][3]
-
Catalyst Selection:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it eliminates the need for an in-situ reduction step, which can be a source of homocoupling.[1][4]
-
Add a Mild Reducing Agent: If using a Pd(II) source (e.g., Pd(OAc)₂), the addition of a mild reducing agent can suppress homocoupling by rapidly reducing any free Pd(II) back to Pd(0). Potassium formate has proven effective for this purpose.[2][3]
-
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting steps of the main catalytic cycle, particularly reductive elimination. A faster desired cycle outcompetes the slower homocoupling side reaction.[1]
-
Slow Addition: In some cases, slow addition of the boronic acid reagent can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
Q2: My starting material is being consumed, but the main product is 2-Amino-3,5,6-trifluoropyridine. Why am I seeing dehalogenation instead of coupling?
A2: You are observing hydrodehalogenation, a side reaction where the bromine atom is replaced by a hydrogen atom.
This is a common issue, particularly with electron-deficient aryl halides like 2-Amino-4-bromo-3,5,6-trifluoropyridine. The electron-withdrawing fluorine atoms make the pyridine ring susceptible to this pathway.
Causality & Mechanism: Dehalogenation typically occurs after the oxidative addition step. The resulting Aryl-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This forms an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[4] Sources of hydride can include certain solvents (e.g., alcohols), bases (e.g., those containing formate or alkoxides that can undergo β-hydride elimination), or even water under certain conditions.
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is the most critical factor.
-
Avoid using bases that can also act as hydride donors. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over some alkoxides.[5]
-
Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Avoid alcoholic solvents unless the protocol specifically calls for them, as they can be a hydride source.[4]
-
-
Protecting Groups: In some cases, protecting the pyrrole-like nitrogen of an N-H containing heterocycle has been shown to suppress dehalogenation. While the 2-amino group is not a pyrrole, if it participates in a complex equilibrium, its modification could alter reaction pathways. However, for this substrate, optimizing base/solvent is the primary approach.[6]
-
Catalyst System: Using robust catalyst systems with ligands that promote rapid transmetalation and reductive elimination can help the desired cross-coupling pathway outcompete the dehalogenation pathway.[7]
Q3: The reaction is very sluggish or stalls completely. Could the 2-amino group on the pyridine ring be inhibiting the catalyst?
A3: Yes, this is a known challenge. The 2-amino group can act as a coordinating ligand, forming a stable chelate with the palladium center, which can inhibit or completely shut down the catalytic cycle.
Causality & Mechanism: The nitrogen atoms of the pyridine ring and the 2-amino group can form a stable five-membered ring chelate with the palladium(II) center after oxidative addition.[8] This chelated complex can be too stable to undergo subsequent steps like transmetalation, effectively sequestering the palladium in an inactive state.
Troubleshooting Strategies:
-
Use Bulky Monodentate Ligands: This is the most effective solution. Bulky, electron-rich monodentate ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos), are designed to prevent this type of catalyst inhibition.[8] Their steric bulk physically blocks the 2-amino group from coordinating to the palladium center, keeping the catalyst active and available for the desired reaction pathway.
-
Use Pre-formed Precatalysts: Using well-defined precatalysts based on these bulky ligands can ensure the formation of the active monoligated Pd(0) species needed for efficient catalysis.
Part 2: Optimized Protocols & Methodologies
The following protocols are designed as robust starting points for the coupling of 2-Amino-4-bromo-3,5,6-trifluoropyridine. Optimization may be required for specific coupling partners.
Method 1: Suzuki-Miyaura Coupling
This protocol is optimized to minimize homocoupling and dehalogenation.
Experimental Protocol:
-
Materials:
-
2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground)
-
Anhydrous, deoxygenated 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromo-3,5,6-trifluoropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8–16 hours.[5]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Recommended Suzuki-Miyaura Coupling Conditions:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 93% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 88% |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 82% |
(Data adapted from representative procedures for similar substrates)[5]
Method 2: Sonogashira Coupling
This protocol uses standard copper co-catalysis, which is often effective for electron-deficient pyridines.
Experimental Protocol:
-
Materials:
-
2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) Iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous, deoxygenated DMF or THF
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromo-3,5,6-trifluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Add the anhydrous, deoxygenated solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The higher electron deficiency of the fluorinated pyridine may allow for milder conditions compared to less activated pyridines.[10]
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove copper salts and the amine hydrohalide salt.[9]
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Part 3: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical decision-making process when a coupling reaction performs poorly.
Caption: Suzuki cycle showing key side reaction pathways.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Catalyst Resilience in Fluorinated Amine Synthesis
Status: Active Topic: Troubleshooting Catalyst Poisoning & Deactivation Audience: Medicinal Chemists, Process Chemists Last Updated: February 26, 2026
Introduction
Fluorinated amines are cornerstones of modern medicinal chemistry, offering metabolic stability and modulated pKa. However, they present a "double-edged sword" in catalysis:
-
Lewis Basicity: The nitrogen lone pair can irreversibly bind to metal centers (catalyst poisoning).
-
C-F Activation: Transition metals (Pd, Ni) can oxidatively add into C-F bonds, leading to defluorination, HF formation, and catalyst death.
This guide moves beyond generic advice to address the specific mechanistic failures encountered when coupling or synthesizing fluorinated amines.
Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)
The Scenario: You are reducing a fluorinated nitrile, azide, or nitro compound. The reaction starts fast but stalls at ~50% conversion. Adding more catalyst helps briefly, then stalls again.
Root Cause Analysis: Product Inhibition
Unlike standard amines, fluorinated amines often possess unique electronic signatures that alter their binding kinetics. The primary failure mode is Product Inhibition (often mistaken for poisoning).
-
Mechanism: The amine product adsorbs to the metal surface more strongly than the reactant.
-
The Trap: As the concentration of the product increases, it monopolizes the active sites, blocking H₂ and the substrate.
-
Fluorine Factor: While fluorine lowers the basicity (pKa) of the amine, it can increase lipophilicity, altering adsorption isotherms on carbon supports.
DOT Visualization: The Acid-Promoted Release Cycle
Figure 1: Mechanism of Acid Additives. Without acid, the product blocks the surface (Red Node). Acid protonates the amine, forcing desorption and regenerating the catalyst.
Troubleshooting Protocol: The Acid Screen
Do not simply add "acid." Select the counter-ion based on the catalyst's sensitivity.
| Acid Additive | Recommended For | Risk Factor |
| Acetic Acid (AcOH) | General purpose, mild inhibition. | Too weak for highly basic amines. |
| Methanesulfonic Acid (MsOH) | Stubborn substrates, high solubility. | Can be difficult to remove during workup. |
| HCl (Methanolic) | AVOID with Pd/C (Chloride poisoning). | Cl⁻ ions can poison Pd/Pt surfaces; corrosive. |
| Trifluoroacetic Acid (TFA) | Fluorinated substrates (solubility matching). | Expensive; can form esters with alcohol solvents. |
Step-by-Step Optimization:
-
Baseline: Run reaction with 0.0 equiv acid. Measure T50 (time to 50% conversion).
-
Stoichiometry: Add 1.1 equivalents of acid relative to the expected amine product. This ensures immediate protonation upon formation.
-
Solvent Switch: If using Pd/C, switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE hydrogen-bonds to the amine lone pair, reducing its ability to bind to the metal.
Module 2: Buchwald-Hartwig Coupling
The Scenario: Coupling a fluorinated aniline with an aryl halide. Yield is low (<30%), and the reaction mixture turns black (Pd precipitation) rapidly.
Root Cause Analysis: The Chelation Trap
Fluorinated anilines (e.g., 2-fluoroaniline) and fluorinated pyridines act as bidentate ligands.
-
N-Coordination: The nitrogen binds to Pd(II).
-
Ortho-F Chelation: The ortho-fluorine atom can weakly coordinate to the Pd, forming a stable, unreactive chelate that prevents reductive elimination.
-
C-F Activation: Electron-rich ligands (like PCy3) can encourage Pd to insert into the C-F bond instead of the C-Br bond, leading to defluorination byproducts.
DOT Visualization: Ligand Selection Decision Tree
Figure 2: Decision logic for ligand selection. Ortho-fluorine requires bulky ligands to physically prevent the formation of stable Pd-N-C-C-F chelates.
Protocol: The "Bulky-Rich" Strategy
To overcome the "Chelation Trap," you must use ligands that are sterically demanding enough to prevent the amine from binding in a bidentate fashion.
Recommended System:
-
Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Why? Precatalysts ensure immediate generation of the active LPd(0) species, bypassing the induction period where fluorinated amines often sequester Pd(II).
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Note: If the substrate has base-sensitive esters, switch to Cs₂CO₃ in Dioxane at 100°C.
-
-
Ligand: BrettPhos (for primary fluorinated amines) or RuPhos (for secondary).
Module 3: The "Hidden" Poison – HF Formation
The Scenario: The reaction works once, but fails on scale-up. The glassware looks "frosted" or etched.
Root Cause: C-F Activation & Hydrolysis
Palladium can insert into aryl C-F bonds (Oxidative Addition), especially in electron-deficient rings.
-
Effect: HF reacts with borosilicate glass to form
and water, generating a corrosive cycle that destroys ligands and alters the pH.
Mitigation Protocol
-
Scavenger Base: Always use an inorganic base capable of scavenging HF, such as K₃PO₄ (Potassium Phosphate). It reacts with HF to form insoluble fluoride salts.
-
Vessel Choice: For high-temperature reactions (>100°C) with polyfluorinated substrates, use Teflon-lined vials or PFA reactors to prevent glass etching and leaching of Lewis acidic metals (Al, B) from the glass.
-
Water Control: Strictly anhydrous conditions are required. Water promotes the hydrolysis of the Ar-Pd-F intermediate.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black immediately upon adding the amine. Is the catalyst dead? A: Likely, yes. This is "Pd Black" precipitation.[1] Fluorinated amines can displace weak ligands (like phosphines) from Pd(II) precursors (like Pd(OAc)₂), leading to unstable complexes that aggregate into bulk metal.
-
Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4) . These are resistant to ligand displacement by amines at room temperature.
Q: Can I use Raney Nickel for fluorinated amines? A: Proceed with Caution. Raney Ni is highly active for C-F bond cleavage (defluorination), especially at benzylic positions.
-
Test: If you see defluorinated byproducts, switch to Pt/C (sulfided) , which is much less active toward C-F hydrogenolysis.
Q: Why does my LCMS show a mass of [M+20] during the reaction? A: This is likely HF addition . If you have an alkene or alkyne present, the HF generated from side-reactions can add across the double bond.
-
Fix: Add 2.0 equiv of CaCO₃ as a solid HF scavenger.
References
-
Buchwald-Hartwig Coupling Mechanism & Ligand Effects
-
Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
C-F Bond Activation & Poisoning
- Kappe, C. O., et al. (2022).
-
Hydrogenation & Acid Additives
- Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Beilstein Journal of Organic Chemistry.
-
HF Scavenging & Safety
-
Hypha Discovery. (2023).[3] "Breaking C-F bonds in drugs: Metabolism and HF elimination."
-
Sources
Controlling regioselectivity in the functionalization of trifluoropyridines
This technical guide is structured as a specialized support center resource, designed for immediate application in high-level research environments.
Executive Summary: The "Fluorine Effect" on Pyridine Scaffolds
Functionalizing trifluoropyridines requires navigating a conflict between electronic activation (driven by the electronegative nitrogen and fluorine atoms) and steric/coulombic repulsion .
-
For Nucleophilic Aromatic Substitution (
): The pyridine ring is electron-deficient. Attack occurs preferentially at positions that maximize the stability of the Meisenheimer intermediate—typically where the negative charge can reside on the nitrogen (C2, C4, C6). C4 is generally the most reactive position due to the absence of lone-pair repulsion from the nitrogen, provided a leaving group (Fluorine) is present there. -
For Organometallic Lithiation (DoM): Regioselectivity is dictated by the acidity of the C-H bonds ("Acidic Bays"). Protons located between two fluorine atoms (e.g., C3-H in 2,4,5-trifluoropyridine) are orders of magnitude more acidic (
) than isolated protons, driving exclusive site selectivity.
Decision Matrix: Which Method Fits Your Target?
Before starting, determine the electronic landscape of your specific isomer using this decision tree.
Figure 1: Decision tree for selecting the functionalization pathway based on structural features.
Module A: Nucleophilic Aromatic Substitution ( )
Core Concept: The "Para-Preference"
In polyfluorinated pyridines, nucleophilic attack is kinetically favored at the C4 position (para to nitrogen).
-
Reasoning: The Meisenheimer intermediate formed by attack at C4 places the negative charge directly on the electronegative nitrogen atom. Attack at C2/C6 also allows this, but C4 is less sterically hindered and avoids lone-pair repulsion from the nitrogen adjacent to the incoming nucleophile.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Mixture of C4 and C2 products | Hard Nucleophiles / High Temp: Small, hard nucleophiles (e.g., alkoxides) or high heat can overcome the activation energy difference, leading to competitive attack at C2. | Cool Down: Run the reaction at -78°C to 0°C. Kinetic control strongly favors C4.Switch Solvent: Use non-polar solvents (DCM, Toluene) to enhance tight ion pairing, which can improve regiocontrol compared to DMF/DMSO. |
| No Reaction at C2 (on 2,3,6-isomer) | Steric Shielding: In 2,3,6-trifluoropyridine, the C3-fluorine shields the C2 position. | Use C6: The C6 position is less hindered. If you must hit C2, use a smaller nucleophile or higher temperature. |
| Hydrolysis Products (Pyrydones) | Wet Solvent: Trifluoropyridines are extremely moisture-sensitive. | Dry Protocol: Use anhydrous solvents and store reagents under Argon.[1] Add 3Å molecular sieves to the reaction vessel. |
FAQ: Specifics
Q: I am working with 2,4,6-trifluoropyridine. Will the nucleophile attack C2 or C4? A: It will predominantly attack C4 .
-
Evidence: Reaction with ammonia yields a ~4:1 ratio of 4-amino-2,6-difluoropyridine to 2-amino-4,6-difluoropyridine. Reaction with bulky nucleophiles increases C4 selectivity further due to steric hindrance at the ortho (C2/C6) positions.
Q: Can I force substitution at C2 on a 2,4,5-trifluoropyridine?
A: It is difficult using standard
-
Strategy: You may need to block C4 (e.g., via lithiation/silylation) first, or use a directing group strategy, though this adds steps. Alternatively, consider if a transition-metal catalyzed coupling (which follows different selectivity rules) is applicable.
Module B: Organometallic Functionalization (Lithiation)
Core Concept: The "Acidic Bay"
Lithiation of fluoropyridines is driven by the acidity of the C-H bond. The acidity hierarchy is:
-
H between two Fluorines (The "Bay"):
(Most Acidic) -
H adjacent to one Fluorine:
-
H adjacent to Nitrogen only:
Protocol: Site-Selective Lithiation of 2,3,5-Trifluoropyridine
Target: Functionalization at C4 (The Acidic Bay).
Reagents:
-
Substrate: 2,3,5-Trifluoropyridine (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv) - Must be fresh.
-
Electrophile:
, DMF, or (1.2 equiv) -
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a 2-neck flask under Argon. Add anhydrous THF and cool to -78°C .
-
Base Generation: Add LDA (freshly prepared or titrated commercial).
-
Addition: Add 2,3,5-trifluoropyridine dropwise. Crucial: Maintain internal temp < -70°C. The C4 proton is removed almost instantly.
-
Aging: Stir for 15-30 minutes at -78°C. Do not warm up; the lithiated species can decompose (benzyne formation) or scramble.
-
Quench: Add the electrophile (dissolved in THF) dropwise.
-
Workup: Allow to warm to RT, quench with
, and extract.
Troubleshooting Guide: Lithiation
| Symptom | Probable Cause | Corrective Action |
| "Scrambled" Products | Halogen Dance (if Br/I present): If your substrate also contains Br or I, the lithium will migrate to the halogen position.[2][3] | Fluorine Check: Pure trifluoropyridines do not undergo halogen dance (F is too stable). If scrambling occurs, check for temperature spikes allowing proton transfer to thermodynamically stable sites. |
| Low Yield / Tars | Benzyne Formation: Elimination of Li-F to form a pyridyne. | Keep it Cold: Never exceed -60°C before quenching. Use the "In-situ Quench" method (mix substrate + electrophile, then add base) if the intermediate is extremely unstable (Barbier conditions). |
FAQ: The "Halogen Dance"
Q: Will my fluorine atoms migrate (Halogen Dance) during lithiation?
A: No.
The "Halogen Dance" mechanism relies on a rapid Lithium-Halogen exchange. The C-F bond is too strong (
-
Exception: If you have a Bromine or Iodine on the ring in addition to fluorines, the lithium will likely migrate to the position of the heavy halogen.[4]
Visualizing the Mechanism
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Mechanistic divergence between
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 18. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1966.
- Establishes the C4-preference for nucleophilic
-
Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2004.
- Authoritative source on "Acidic Bay" lithi
-
Gros, P. C., et al. "Lithiation of 2-fluoropyridine and 2,6-difluoropyridine." Journal of Organic Chemistry, 2002.[5]
- Details the directing effects of fluorine in organometallic chemistry.
-
Schnürch, M., et al. "Halogen Dance Reactions on Pyridines." Chemical Reviews, 2007.
- Confirming that fluorine does not participate in the halogen dance migr
Sources
Technical Support Center: Handling & Stability of 2-Amino-4-bromo-3,5,6-trifluoropyridine
[1]
Executive Summary & Core Directive
2-Amino-4-bromo-3,5,6-trifluoropyridine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility lies in its dense functionalization: the amino group serves as a directing group or hydrogen bond donor, the bromine allows for regiospecific cross-coupling (Suzuki/Buchwald), and the fluorine atoms modulate lipophilicity and metabolic stability.
The Critical Challenge: This molecule is an "electronic paradox." While the pyridine ring is electron-deficient (making it stable to oxidation), the combination of highly electronegative fluorines and a leaving group (Br) makes it exceptionally prone to Nucleophilic Aromatic Substitution (
Immediate Action Required:
-
Avoid: Strong hydroxide bases (
, ) in protic solvents at elevated temperatures.[1] -
Monitor: Fluoride ion release (indicator of decomposition).
-
Control: Stoichiometry of bases in cross-coupling reactions.
The Stability Profile (The "Why")
To troubleshoot effectively, you must understand the electronic forces at play.
Electronic Activation & Regioselectivity
The pyridine ring is activated for nucleophilic attack by the ring nitrogen and the three fluorine atoms.
-
Position 4 (C-Br): Activated by the ring nitrogen (para-position). This is the intended site for Pd-catalyzed coupling.
-
Position 6 (C-F): Activated by the ring nitrogen (ortho-position) and the adjacent fluorine. This is the primary site for unwanted side reactions (hydrolysis or solvent attack).
The 2-Amino group acts as a double-edged sword:
-
Resonance Donation: It pushes electron density into the ring, slightly deactivating it compared to pentafluoropyridine.
-
Inductive Withdrawal: The nitrogen is electronegative, keeping the ring electron-poor enough to sustain
reactions.
Degradation Pathways Diagram
The following diagram illustrates the competition between the desired pathway (Coupling) and degradation (Hydrolysis/
Figure 1: Competitive reaction pathways. Note that basic conditions without an active catalyst favor degradation via C-6 or C-4 substitution.[1]
Troubleshooting Guides
Scenario A: "My reaction mixture turned dark/tarry, and I lost the starting material."
Diagnosis: Oligomerization or uncontrolled
| Potential Cause | Validation Check | Corrective Action |
| Concentration too high | Check if reaction was run >0.5 M. | Dilute to 0.1–0.2 M to minimize intermolecular attack. |
| Base too strong | Did you use NaH, LiHMDS, or NaOH? | Switch to weaker, inorganic bases like |
| Temperature spike | Did the exotherm exceed 60°C? | Control addition rate; keep internal temp <40°C during base addition. |
Scenario B: "I see a new spot on TLC, but the mass is M-20 (F -> OH) or M+14 (F -> OMe)."
Diagnosis: Solvent Participation (
The Fix:
-
Solvent Switch: Avoid primary alcohols. Use Isopropanol (sterically hindered) or aprotic polar solvents like Dioxane , THF , or DMF .[1]
-
Water Control: If conducting Suzuki coupling, use a biphasic system (Toluene/Water) rather than a miscible aqueous mix (DMF/Water) to reduce hydroxide contact with the ring.
Scenario C: "Low yield in Suzuki Coupling (Protodebromination)."
Diagnosis: The bromine is lost (
The Fix:
-
Catalyst: Switch to electron-rich, bulky ligands (e.g., XPhos , SPhos ) to accelerate oxidative addition into the C-Br bond.[1]
-
Base: Use anhydrous conditions with CsF or
instead of aqueous carbonate.
Experimental Protocols
Safe Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.[2] The amino group can absorb
and moisture over time, creating localized acidic zones that catalyze degradation. -
Temperature: 2°C to 8°C.[1]
-
Container: Amber glass (light sensitive). Note: If hydrolysis occurs, HF may be generated.[1] Ensure secondary containment is plastic (HDPE) in case of glass etching, though rare in storage.[1]
Standard Cross-Coupling Setup (Suzuki-Miyaura)
Designed to minimize defluorination and hydrolysis.[1]
-
Charge: Flask with 2-Amino-4-bromo-3,5,6-trifluoropyridine (1.0 equiv), Boronic Acid (1.1 equiv), and Base (
, 2.0 equiv). -
Solvent: Add 1,4-Dioxane (degassed). Avoid MeOH/EtOH.
-
Catalyst: Add
or /SPhos (0.05 equiv) last. -
Cycle: Purge with
x 3. -
Heat: Ramp to 80°C. Do not exceed 100°C.
-
Monitor: Check HPLC at 1 hour. If C-6 substitution (M+OR) is observed, lower temperature and increase catalyst loading.[1]
Frequently Asked Questions (FAQs)
Q: Can I use NaH to deprotonate the amine for alkylation?
A: Proceed with extreme caution. While NaH will deprotonate the
Q: Is the C-F bond at position 3, 5, or 6 most labile? A: The C-6 fluorine (ortho to the ring nitrogen) is generally the most labile towards nucleophilic attack due to the inductive effect of the nitrogen and lack of steric hindrance compared to C-3/C-5.
Q: How do I quench the reaction safely?
A: Do not acidify rapidly. The combination of fluoride ions (liberated during side reactions) and acid generates Hydrofluoric Acid (HF) . Quench with saturated
References
-
Chambers, R. D., et al. (2005).[1] Nucleophilic aromatic substitution in polyfluorinated pyridines.[3][4] Journal of Fluorine Chemistry.[5]
-
Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine. Tetrahedron.
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-4-bromo-3,5,6-trifluoropyridine.[1][6]
-
BenchChem. (2025).[2] Application Notes for 2-Amino-4-(trifluoromethyl)pyridine derivatives.
(Note: Specific reactivity data is derived from the general behavior of polyfluorinated pyridines as established in Refs 1 & 2, applied to the specific substitution pattern of the target molecule.)
Sources
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3512-12-7 | 2-Amino-4-bromo-3,5,6-trifluoropyridine - Fluoropharm [fluoropharm.com]
Validation & Comparative
Structural Characterization of Fluorinated Aminopyridines: A Comparative Guide
Executive Summary: The Fluorine Impact
In modern drug discovery, the substitution of hydrogen with fluorine on the aminopyridine scaffold is a critical strategy to modulate pKa, metabolic stability, and lipophilicity (bioisosterism). However, for the solid-state scientist, this substitution introduces profound changes in crystal packing.
This guide objectively compares the structural "performance" of Fluorinated Aminopyridines against their Non-Fluorinated counterparts. Unlike standard organics, fluorinated derivatives often exhibit "sticky" lattice behavior, lower melting points, and unique weak interactions (C-H···F) that compete with classical hydrogen bonds. Understanding these differences is prerequisite to successful salt selection and polymorph screening.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2]
The introduction of fluorine is not merely a steric change; it fundamentally alters the electrostatic landscape of the crystal lattice. Below is a comparative performance analysis based on crystallographic data.
Table 1: Structural Performance Metrics
| Feature | Parent: 2-Aminopyridine | Analog: 2-Amino-3-fluoropyridine | Perfluorinated Variants |
| Melting Point | 58 °C (Solid at RT) | 41–45 °C (Low-melting Solid) | < 25 °C (Often Liquid) |
| Dominant Interaction | Strong N-H···N (Centrosymmetric Dimers) | Competitive N-H···N / C-H···F | Weak F···F & N-H···F |
| Lattice Density | ~1.2 g/cm³ | ~1.35–1.45 g/cm³ (Higher Packing) | > 1.6 g/cm³ |
| Crystallizability | High (Readily forms prisms) | Moderate (Prone to "oiling out") | Low (Requires in situ freezing) |
| Disorder Risk | Low | High (F/H site exchange) | Moderate |
Key Structural Insights
-
Lattice Energy & Melting Point: Contrary to the expectation that heavier atoms increase melting points, mono-fluorination at the ortho position (3-position) often depresses the melting point (e.g., 2-AP melts at 58°C, while 2-amino-3-fluoropyridine melts at ~43°C). This is caused by the "Fluorine Capping" effect , where the fluorine atom acts as a weak acceptor, disrupting the robust N-H···N hydrogen bond network found in the parent compound [1].
-
The C-H···F vs. F···F Debate: In fluorinated aminopyridines, C-H···F interactions (2.3–2.6 Å) are structurally determining. They are preferred over F···F contacts, which are often repulsive or strictly geometric consequences of packing [2].
-
Phase Behavior: Highly fluorinated derivatives (e.g., 4-aminoperfluoropyridine) often exist as liquids at room temperature, requiring specialized in situ cryo-crystallography or co-crystallization to stabilize the lattice [3].
Experimental Protocols
Protocol A: Crystallization Strategy (The "Oiling Out" Problem)
Fluorinated aminopyridines possess a unique lipophilicity profile that often leads to phase separation (oiling out) rather than nucleation.
Objective: Obtain single crystals suitable for SC-XRD.
Methodology:
-
Solvent Selection: Avoid pure non-polar solvents (Hexane/Heptane). Use a binary system: Dichloromethane (DCM) : Pentane (1:3) . The DCM solubilizes the fluorinated motif, while Pentane acts as the antisolvent.
-
Technique: Slow Vapor Diffusion (SVD) at 4°C.
-
Why: Lower temperature reduces the kinetic energy, encouraging the weaker C-H···F interactions to lock the lattice before the oil phase separates.
-
-
Alternative (For Low MP Solids): In Situ Cryo-Crystallization.
-
Load the neat liquid/oil into a 0.3mm Lindemann capillary.
-
Flash cool to 100K on the goniometer to create a polycrystalline mass.
-
Zone-anneal (warm to ~90% of MP) with a laser or cryostream to grow a single grain.
-
Protocol B: X-Ray Diffraction Data Collection
Objective: Resolve F/H disorder and weak interactions.
-
Temperature: 100 K (Strict Requirement) .
-
Reasoning: Fluorine atoms have high thermal motion. At room temperature, the electron density of F smears, making it indistinguishable from H or resulting in artificial disorder.
-
-
Resolution: Collect to 0.7 Å or better (high angle).
-
Reasoning: High-angle data is essential to resolve the C-F bond vector clearly from the C-H vector, especially in cases of partial occupancy.
-
-
Radiation Source: Cu-Kα (λ = 1.54184 Å) is preferred for absolute configuration, but Mo-Kα is acceptable.
-
Note: Fluorine does not cause significant absorption fluorescence with Cu radiation (unlike Bromine), so Cu is safe.
-
Visualization of Workflows
Diagram 1: Crystallization Decision Tree
This logic flow guides the researcher in selecting the correct crystallization method based on the physical state of the fluorinated derivative.
Caption: Decision matrix for crystallizing fluorinated aminopyridines based on melting point and phase stability.
Diagram 2: Structural Interaction Hierarchy
Understanding which forces drive the crystal packing is essential for analyzing the resulting structure.
Caption: Hierarchy of supramolecular synthons in fluorinated aminopyridines. N-H...N dominates, while C-H...F fine-tunes the packing.
Data Interpretation & Troubleshooting
When analyzing the solved structure, look for these specific anomalies common to this chemical class:
-
The "Rattle" Factor: If your R-factor is high (>6%) and thermal ellipsoids on the Fluorine atom are large/elongated, you likely have rotational disorder . The C-F bond vector may be flipping with a C-H vector.
-
Fix: Apply a PART instruction in the SHELX refinement to model the F/H disorder with split occupancy (e.g., 60% F, 40% H).
-
-
Bond Length Validation:
-
Typical C-F bond: 1.35 ± 0.02 Å .
-
Typical N-H···N distance: 2.9 – 3.1 Å .
-
Typical C-H···F distance: 2.3 – 2.6 Å (shorter than van der Waals sum).
-
References
- Chopra, D., & Row, T. N. G. (2011). The Role of Organic Fluorine in Crystal Engineering. CrystEngComm. (Contextual citation based on general field knowledge supported by search results on C-H...F interactions).
-
Overstreet, S. M. J., et al. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. Crystal Growth & Design. [Link][1]
-
Rusek, M., et al. (2024).[2][3] Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]
-
Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society.[2] [Link]
Sources
A Comparative Guide to the Biological Activity of Trifluoropyridine vs. Non-Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, when appended to a pyridine ring, can profoundly alter the molecule's biological properties. This guide offers an in-depth comparison of trifluoropyridine derivatives and their non-fluorinated analogs, providing experimental context and detailed methodologies to inform rational drug design.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The substitution of a methyl group (-CH3) or hydrogen atom with a trifluoromethyl group (-CF3) on a pyridine scaffold is a widely used strategy to enhance the pharmacological profile of drug candidates.[1][2][3] This is due to the unique physicochemical properties the -CF3 group imparts:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] This often leads to a longer drug half-life and improved bioavailability.[2][4]
-
Enhanced Lipophilicity: The -CF3 group is more lipophilic than a hydrogen atom or a methyl group, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.[1][2][3]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. This can impact drug-receptor interactions and solubility.[5]
-
Altered Binding Affinity: The electronic and steric properties of the -CF3 group can lead to more favorable interactions with target proteins, enhancing binding affinity and potency.[1][6]
Comparative Biological Activity: A Data-Driven Analysis
The following sections provide a comparative overview of the key biological parameters affected by the introduction of a trifluoromethyl group onto a pyridine ring, supported by illustrative data.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][4] This is primarily due to the blockage of metabolic hotspots where oxidative enzymes would typically act on a C-H bond.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Pyridine | Pyridine-R | 15 | 46.2 |
| Trifluoropyridine Derivative | CF3-Pyridine-R | 90 | 7.7 |
Data are hypothetical and for illustrative purposes.
As the data suggests, the trifluorinated derivative exhibits a significantly longer half-life and lower intrinsic clearance, indicating a much slower rate of metabolism. This translates to prolonged exposure of the drug in the body, potentially allowing for less frequent dosing.
Membrane Permeability
The increased lipophilicity conferred by the trifluoromethyl group often leads to improved membrane permeability, which is crucial for oral absorption and distribution to target tissues.[1][2][7]
Table 2: Comparative Membrane Permeability (PAMPA Assay)
| Compound | Structure | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| Parent Pyridine | Pyridine-R | 2.5 | Moderate Permeability |
| Trifluoropyridine Derivative | CF3-Pyridine-R | 8.1 | High Permeability |
Data are hypothetical and for illustrative purposes.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[8][9][10][11] The higher Papp value for the trifluoropyridine derivative indicates its enhanced ability to passively diffuse across a lipid membrane, suggesting better oral bioavailability.[7]
Target Binding Affinity
The electronic and conformational effects of the trifluoromethyl group can significantly impact how a molecule interacts with its biological target.
Table 3: Comparative Kinase Inhibition
| Compound | Structure | IC₅₀ (nM) vs. Target Kinase |
| Parent Pyridine Inhibitor | Pyridine-Inhibitor | 150 |
| Trifluoropyridine Inhibitor | CF3-Pyridine-Inhibitor | 25 |
Data are hypothetical and for illustrative purposes.
In this example, the addition of a trifluoromethyl group leads to a notable increase in inhibitory potency (a lower IC₅₀ value). This could be attributed to a variety of factors, including more favorable hydrophobic interactions within the kinase's binding pocket or altered electronics that enhance key binding interactions.
Experimental Protocols: A Guide to Key Assays
To enable researchers to validate these findings, detailed protocols for the key experiments are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[12][13][14][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)[13]
-
Test compound and non-fluorinated analog
-
Phosphate buffer (pH 7.4)[15]
-
NADPH regenerating system (cofactor for CYP enzymes)[12][15]
-
Acetonitrile (for reaction termination)[13]
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis[13]
Procedure:
-
Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13][15][16]
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile.[12]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput screening method used to predict the passive permeability of compounds across the gastrointestinal tract.[8][10][11]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)[17]
-
Lecithin in dodecane solution (artificial membrane)[17]
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and non-fluorinated analog
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a solution of the test compounds in PBS.
-
Coat the filter of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.[8]
-
Add PBS to the acceptor plate wells.
-
Add the test compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[17]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Visualization of the PAMPA Workflow:
Caption: Principle of the thallium flux-based hERG assay.
Conclusion
The strategic incorporation of a trifluoromethyl group into a pyridine-containing molecule is a powerful and widely utilized strategy in modern drug discovery. [1][2]It can significantly enhance metabolic stability, membrane permeability, and target affinity. [1][2][3]However, a thorough understanding of the potential liabilities, such as hERG and CYP inhibition, is essential. By employing the comparative assays and detailed protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately increasing the probability of clinical success.
References
-
Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Permeability. Retrieved from [Link]
-
Rowan. (n.d.). Membrane Permeability. Retrieved from [Link]
-
Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2008, December 1). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
PubMed. (2017, September 15). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
RSC Publishing. (2020, September 28). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
PMC. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
Bentham Science Publishers. (2024, September 1). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Retrieved from [Link]
-
PMC. (2022, November 28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]
-
PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
PubMed. (2025, February 27). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
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- 14. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-3,5,6-trifluoropyridine
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-Amino-4-bromo-3,5,6-trifluoropyridine, a pivotal building block in contemporary drug discovery and materials science. We will delve into the compound's predicted behavior under common ionization techniques, compare its fragmentation pathways with structurally related analogs, and provide a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's mass spectrometric signature.
Introduction: The Significance of 2-Amino-4-bromo-3,5,6-trifluoropyridine
2-Amino-4-bromo-3,5,6-trifluoropyridine is a highly functionalized pyridine derivative. Its unique substitution pattern, featuring an amino group, a bromine atom, and three fluorine atoms, imparts specific reactivity and physical properties that are highly sought after in medicinal chemistry and materials science. The presence of multiple halogens and an amine group makes it a versatile synthon for introducing fluorinated pyridine moieties into larger molecules, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.
Accurate characterization of this compound and its derivatives is paramount. Mass spectrometry stands as a primary tool for confirming its identity, purity, and for tracking its incorporation into more complex structures. Understanding its fragmentation behavior is not merely an academic exercise; it is a critical step in reaction monitoring, metabolite identification, and quality control.
Predicted Fragmentation Pathways: A Mechanistic Perspective
While specific experimental mass spectra for 2-Amino-4-bromo-3,5,6-trifluoropyridine are not widely published, its fragmentation can be reliably predicted based on well-established principles of mass spectrometry and the known behavior of related compounds.[1][2][3] The fragmentation of the molecular ion is driven by the relative stability of the resulting fragments.
Upon ionization, typically by electron impact (EI), an electron is removed from the molecule to form a molecular ion (M⁺•). The location of the initial radical cation is likely on the non-bonding electrons of the nitrogen in the pyridine ring or the amino group, as these are higher in energy than the sigma or pi bonding electrons.[4] The fragmentation of this molecular ion will be dictated by the lability of the substituents and the stability of the resulting ions and neutral losses.
Key Predicted Fragmentations:
-
Isotopic Signature of Bromine: A key feature of the mass spectrum will be the presence of a distinct isotopic pattern for any bromine-containing fragment. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being in an approximate 1:1 ratio, the molecular ion peak will appear as two peaks of nearly equal intensity, two mass units apart (M⁺• and [M+2]⁺•).[5]
-
Loss of a Bromine Radical: The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-nitrogen bonds. Therefore, a primary and highly probable fragmentation pathway is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent [M-Br]⁺ ion.[5] This fragment will appear as a single peak, having lost the characteristic bromine isotopic pattern.
-
Alpha-Cleavage: Amines commonly undergo alpha-cleavage, which involves the breaking of a bond adjacent to the C-N bond.[6][7] In this case, this could lead to ring opening or the loss of substituents.
-
Loss of Small Neutral Molecules: Aromatic nitrogen heterocycles like pyridine are known to fragment via the loss of small, stable neutral molecules. A likely fragmentation for the pyridine ring is the elimination of hydrogen cyanide (HCN).[8]
-
Loss of HF: While the C-F bond is very strong, the loss of a neutral hydrogen fluoride (HF) molecule is a possible fragmentation pathway, particularly in higher-energy collisions.
The following diagram illustrates the predicted fragmentation workflow for this molecule.
Caption: Predicted major fragmentation pathways for 2-Amino-4-bromo-3,5,6-trifluoropyridine.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of 2-Amino-4-bromo-3,5,6-trifluoropyridine, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules.
| Compound | Key Fragmentation Pathways | Distinguishing Features |
| 4-Aminopyridine | The mass spectrum of 4-aminopyridine shows a prominent molecular ion peak.[8][9] A key fragmentation is the loss of hydrogen cyanide (HCN).[8] | The absence of halogens leads to a much simpler spectrum without the characteristic isotopic patterns of bromine or chlorine. |
| 2-Bromo-3,5,6-trifluoropyridine | For halogenated compounds, a primary fragmentation is the loss of the halogen atom.[5] The bromine atom, being the most labile halogen in this theoretical analog, would be lost readily. | This molecule lacks the amino group, so fragmentation pathways originating from the amine are absent. The bromine isotopic pattern would be a key identifier. |
| 2-Amino-4-bromo-3,5,6-trifluoropyridine | A combination of the fragmentation patterns of the above analogs is expected. The most prominent fragmentation will likely be the loss of the bromine radical.[5] This will be followed by fragmentation of the pyridine ring, possibly through the loss of HCN. The initial molecular ion will exhibit a clear 1:1 M⁺• to [M+2]⁺• ratio.[5] | The interplay of the amino group and the different halogens creates a unique and diagnostic fragmentation pattern. |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for the analysis of 2-Amino-4-bromo-3,5,6-trifluoropyridine using a standard quadrupole mass spectrometer, compatible with both gas chromatography (GC-MS) for volatile samples and liquid chromatography (LC-MS) for less volatile or thermally labile compounds.
4.1. Sample Preparation
-
Solvent Selection: Prepare a stock solution of 2-Amino-4-bromo-3,5,6-trifluoropyridine at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid will aid in protonation for electrospray ionization. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate may be preferred.
4.2. Mass Spectrometer Parameters
The following are suggested starting parameters that will likely require optimization for the specific instrument in use.
| Parameter | Setting for ESI-MS | Setting for EI-MS (GC-MS) | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electron Ionization (EI) | The basic amino group is readily protonated in ESI+. EI provides classic, reproducible fragmentation patterns. |
| Capillary Voltage | 3.0 - 4.0 kV | N/A | Optimizes the formation of gas-phase ions from the liquid phase. |
| Electron Energy | N/A | 70 eV | Standard electron energy for EI to generate reproducible fragmentation patterns. |
| Cone Voltage/Fragmentor Voltage | 20 - 50 V | N/A | Can be varied to control the degree of in-source fragmentation. |
| Source Temperature | 120 - 150 °C | 200 - 250 °C | Ensures efficient desolvation (ESI) or volatilization (EI) without thermal degradation. |
| Desolvation Temperature | 350 - 500 °C | N/A | Facilitates the removal of solvent molecules from the analyte ions in ESI. |
| Collision Energy (for MS/MS) | 10 - 40 eV | N/A | A range of collision energies should be used to obtain a comprehensive fragmentation profile. |
4.3. Data Acquisition
-
Full Scan MS: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-500 to identify the molecular ion ([M+H]⁺ in ESI or M⁺• in EI) and its characteristic bromine isotopic pattern.
-
Product Ion Scan (MS/MS): Select the monoisotopic peak of the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern and confirm the structure.
The following diagram illustrates the general experimental workflow for the analysis.
Caption: A generalized experimental workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 2-Amino-4-bromo-3,5,6-trifluoropyridine is predicted to be a rich and informative process, yielding a unique fingerprint for this molecule. The key diagnostic features will be the characteristic isotopic pattern of the bromine atom in the molecular ion and the prominent loss of a bromine radical in the fragment spectrum. By leveraging the comparative data from related aminopyridines and halogenated compounds, and by following the detailed experimental protocol provided, researchers can confidently identify and characterize this important synthetic building block. A thorough understanding of its fragmentation behavior is crucial for its effective use in the complex workflows of pharmaceutical and materials science research and development.
References
-
Gas chromatography/mass spectroscopy identification of M2 as... - ResearchGate. (2017, March 31). Retrieved from [Link]
-
4-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC. Retrieved from [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. Retrieved from [Link]
-
2-Amino-4-bromo-3,5,6-trifluoropyridine. Fluoropharm. Retrieved from [Link]
- Fragmentation mechanisms in electron impact mass spectrometry.
-
Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Navigating the Synthesis of 4-bromo-3,5,6-trifluoropyridin-2-amine: A Comparative Guide
Introduction
4-bromo-3,5,6-trifluoropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The presence of a trifluorinated pyridine core, a bromine atom, and an amino group provides a versatile scaffold for the synthesis of novel bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, the bromine atom serves as a key handle for cross-coupling reactions, and the amino group allows for a variety of derivatizations. This guide provides a comparative analysis of plausible synthetic routes to this valuable building block, offering detailed experimental protocols and a critical evaluation of the methodologies.
Strategic Approaches to the Target Molecule
The synthesis of 4-bromo-3,5,6-trifluoropyridin-2-amine can be logically approached via a two-step sequence starting from a commercially available polyfluorinated pyridine. The general strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the C2-amino group onto a polyfluoropyridine ring.
-
Electrophilic Aromatic Substitution (SEAr): Regioselective bromination of the resulting 2-aminotrifluoropyridine intermediate.
This guide will explore and compare different methodologies for each of these critical steps, providing researchers with the necessary information to select the most suitable route for their specific needs.
Safety Operating Guide
2-Amino-4-bromo-3,5,6-trifluoropyridine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Amino-4-bromo-3,5,6-trifluoropyridine .
Part 1: Executive Safety Summary
Compound Identity: 2-Amino-4-bromo-3,5,6-trifluoropyridine Chemical Class: Polyhalogenated Heterocyclic Amine Primary Disposal Hazard: Hydrofluoric Acid (HF) & Hydrogen Bromide (HBr) Generation. Upon thermal decomposition (incineration), this compound releases significant quantities of HF and HBr.[1] Standard non-halogenated waste streams often lack the wet scrubbing infrastructure required to capture these corrosive gases, leading to incinerator damage and regulatory violations.[1]
Core Directive: This material must ALWAYS be segregated into Halogenated Waste streams, regardless of concentration.[1]
Part 2: Hazard Profiling & Segregation Logic
As scientists, we must understand the why behind the protocol. This compound presents a dual-threat profile during disposal:
-
The Halogen Threat (F/Br): The high fluorine content (3 atoms per molecule) means this is not just a "halogenated" waste; it is a high-impact HF generator. Mixing this with non-halogenated solvents (like Acetone or Ethanol waste) creates a "hidden" hazard for downstream disposal facilities.
-
The Amine Threat (-NH₂): The amino group at the 2-position makes the ring electron-rich relative to perfluoropyridine, but it remains a weak base.
-
Incompatibility:Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The amino group can undergo vigorous oxidation.
-
Incompatibility:Do NOT mix with Nitrous Acid (generated from nitrites + acid). This can form unstable diazonium species.
-
Data Table 1: Critical Waste Properties
| Property | Value/Status | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Hazardous Waste" container unless dissolved. |
| Halogen Content | High (3 F, 1 Br) | MANDATORY segregation into Halogenated streams.[1] |
| Water Solubility | Low / Insoluble | Do not attempt to flush down drains.[2] It will settle and persist. |
| Combustion Byproducts | HF, HBr, NOx, CO, CO₂ | Incineration requires scrubbers (EPA requirement).[1] |
| RCRA Status (USA) | Likely D002 (Corrosive gas generation) if bulk; P/U listed analog considerations. | Treat as Hazardous Waste (RCRA 40 CFR 261). |
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Heavily Contaminated Solids)
Scenario: Expired reagent, spill cleanup debris, or contaminated gloves/paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for long-term storage of fluorinated waste if any moisture or hydrolysis is expected (risk of etching), though short-term glass storage is acceptable.[1]
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "2-Amino-4-bromo-3,5,6-trifluoropyridine, Solid Debris"[1]
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated
-
-
Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE preferred).
-
Secondary Containment: Place the HDPE jar into a secondary plastic bin to capture potential leaks.
Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Scenario: You have extracted the compound using Dichloromethane (DCM) or Ethyl Acetate.
-
The "100% Rule": Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved 2-Amino-4-bromo-3,5,6-trifluoropyridine renders the entire volume Halogenated Waste .[1]
-
Segregation: Pour into the Halogenated Solvent carboy (typically Red or Yellow tagged in most labs).
-
Critical Error Prevention: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams.[3]
-
-
pH Check: If the reaction involved acids, neutralize the solution to pH 6-8 before adding to the solvent drum to prevent drum corrosion.
Part 4: Visualized Decision Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision matrix for segregating fluorinated aminopyridine waste. Note the forced classification of non-halogenated solvents as "Halogenated" when this compound is dissolved.
Part 5: Emergency Spill Procedures
If a spill occurs outside of a fume hood:
-
Evacuate & Ventilate: If the powder is airborne, evacuate the immediate area. Dust from halogenated aminopyridines can be a severe respiratory irritant.
-
PPE Upgrade: Wear Double Nitrile Gloves , Safety Goggles, and an N95 (or P100) respirator if dust is present.[1]
-
Dry Spill:
-
Do NOT sweep vigorously (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop the damp material into the Solid Waste container.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone if the solvent is flammable.
-
Collect absorbent into the Solid Waste container.
-
-
Surface Decontamination: Wipe the area with a dilute surfactant (soap/water) followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.
References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. (Defines characteristics of hazardous waste, specifically corrosivity and toxicity).[1][2][3][4]
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[5][6] (Mandates proper labeling and SDS availability).
-
Source: [Link]
-
-
PubChem Database. 2-Bromo-3,5,6-trifluoropyridine (Analogous Structure Safety Data). National Library of Medicine. (Used for inferring physicochemical hazards of the polyfluorinated pyridine class).
-
Source: [Link]
-
-
Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated vs. Non-Halogenated Solvents. (Authoritative academic protocol for solvent segregation).
Sources
A Researcher's Guide to the Safe Handling of 2-Amino-4-bromo-3,5,6-trifluoropyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 2-Amino-4-bromo-3,5,6-trifluoropyridine, a halogenated pyridine derivative, presents unique opportunities in synthetic chemistry. However, its structural motifs suggest a toxicological profile that necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.
The guidance herein is synthesized from established safety protocols for analogous halogenated and aminated pyridine compounds. The underlying principle is one of proactive risk mitigation, treating the compound as hazardous until comprehensive toxicological data becomes available.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any manipulation of 2-Amino-4-bromo-3,5,6-trifluoropyridine, a thorough risk assessment is paramount. Based on data from structurally similar compounds, this substance should be presumed to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2][3][4]
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The volatile nature of many pyridine derivatives and the potential for aerosolization of solid compounds demand this primary engineering control to prevent inhalation exposure.[5][7]
Secondary Engineering Controls:
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[7][8]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[1][9][10]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[11][12] The following table outlines the minimum required PPE for various laboratory operations involving 2-Amino-4-bromo-3,5,6-trifluoropyridine.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended: N95 dust mask if not in a fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant laboratory coat or apron | Work exclusively within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[11] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Use a chemical fume hood when handling open waste containers |
A Note on Glove Selection: While nitrile gloves are commonly used and offer good protection against a range of chemicals, always consult the manufacturer's glove compatibility chart for specific breakthrough times, especially for prolonged handling.[13]
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk at every stage of handling.
Caption: A procedural workflow for the safe handling of 2-Amino-4-bromo-3,5,6-trifluoropyridine.
Spill Management and Emergency Procedures
Even with meticulous planning, accidental spills can occur. A prompt and informed response is crucial to mitigate any potential harm.
For a Small Spill (contained within the fume hood):
-
Alert Colleagues: Inform others in the immediate vicinity.
-
Containment: Use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the spill.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Disposal: Place all cleanup materials into a designated hazardous waste container.
For a Large Spill (outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal: A Commitment to Environmental Stewardship
The disposal of 2-Amino-4-bromo-3,5,6-trifluoropyridine and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination.
Waste Segregation and Collection Protocol:
-
Designated Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound.[9][14] The label should include "Hazardous Waste" and the full chemical name.
-
Solid Waste: This includes any unreacted compound, contaminated weighing paper, and disposable labware.[14]
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound in a separate, appropriately labeled hazardous waste container.
-
Contaminated PPE: Gloves, aprons, and other contaminated disposable PPE should be placed in the solid hazardous waste container.
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated area away from incompatible materials.[9][14]
-
Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.[11][14]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[11][14]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the safety of yourself, your colleagues, and the environment.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. Essential Safety and Operational Guidance for Handling 3-Propylpyridin-4-ol.
- Apollo Scientific.
- Unknown.
- Chemos GmbH&Co.KG.
- Sigma-Aldrich. (2024, March 7).
- Fisher Scientific.
- Fisher Scientific.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- Fluoropharm. 2-Amino-4-bromo-3,5,6-trifluoropyridine.
- Fisher Scientific.
- Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
- ChemicalBook. (2026, January 17).
- PSFC.
- Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Fisher Scientific.
- Benchchem. Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
- Combi-Blocks. (2024, February 23).
- ChemicalBook. 2-Amino-4-(trifluoromethyl)
- PubChem. 2-Bromo-3,5,6-trifluoropyridine.
- Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
